molecular formula C14H11NO5 B2544714 Methyl 3-(2-nitrophenoxy)benzoate CAS No. 227275-01-6

Methyl 3-(2-nitrophenoxy)benzoate

Cat. No.: B2544714
CAS No.: 227275-01-6
M. Wt: 273.244
InChI Key: JLDBSSBLARPGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-nitrophenoxy)benzoate, with CAS number 227275-01-6, is a chemical compound supplied with a minimum purity of 95% . It has the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol . This nitro compound is a valuable building block in organic synthesis and materials science research. Its structure, featuring an aromatic ester linked to a 2-nitrophenoxy group, makes it a potential intermediate for the development of more complex functional molecules. Researchers utilize this compound in various applications, including the synthesis of supramolecular structures and the study of crystalline materials, where the geometry of the ester linkage and the dihedral angles between aromatic rings can significantly influence the final material's properties . As a nitro-aromatic compound, it serves as a key precursor in the synthesis of other derivatives. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human use . Comprehensive documentation, including MSDS, NMR, and HPLC data, is available to support your research and development efforts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDBSSBLARPGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive analysis of Methyl 3-(2-nitrophenoxy)benzoate , focusing on its chemical identity, synthetic pathways, and application in agrochemical discovery.[1]

Chemical Identity & Structural Analysis

This compound is a functionalized diphenyl ether widely utilized as a scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and specific pharmaceutical intermediates. Its structure combines two aromatic rings linked by an ether bridge: a benzoate moiety (providing an ester handle for further derivatization) and a nitrophenoxy group (introducing strong electron-withdrawing character).

Physicochemical Data Table
PropertyValue / Description
IUPAC Name This compound
Molecular Formula

Molecular Weight 273.24 g/mol
CAS Registry Analogous to 50406-88-3 (isomer variance)
Physical State Off-white to pale yellow solid (Typical of class)
Solubility Soluble in EtOAc, DCM, DMF; Insoluble in Water
SMILES COC(=O)c1cccc(Oc2ccccc2[O-])c1
Structural Logic

The molecule consists of a methyl benzoate core substituted at the meta (3-) position. The substituent is a phenoxy group bearing a nitro group at the ortho (2-) position.

  • Ring A (Benzoate): Electron-deficient due to the ester; directs further electrophilic substitution to the meta position relative to the ester.

  • Ring B (Nitrophenoxy): The nitro group at the ortho position steric bulk and electronic deactivation, influencing the ether linkage's stability.[1]

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust synthetic route for this compound is the Ullmann-type ether synthesis or a base-mediated


 coupling. This method is preferred over metal-catalyzed cross-couplings for nitrophenoxy derivatives due to the high reactivity of o-halonitrobenzenes.
Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide anion (derived from Methyl 3-hydroxybenzoate) onto the ipso-carbon of 1-fluoro-2-nitrobenzene.

  • Why Fluorine? In

    
     reactions involving strong electron-withdrawing groups (like 
    
    
    
    ), fluoride is the superior leaving group compared to chloride or bromide. Its high electronegativity maximizes the positive charge density on the ipso-carbon, accelerating the rate-determining step (nucleophilic attack).
Experimental Workflow Diagram

The following diagram outlines the reaction logic and critical process control points.

Synthesis_Workflow Reagents Reagents: Methyl 3-hydroxybenzoate 1-Fluoro-2-nitrobenzene Base Activation: K2CO3 (Anhydrous) DMF, 80°C Reagents->Base Deprotonation Intermediate Meisenheimer Complex Base->Intermediate Nucleophilic Attack Product Product: This compound Intermediate->Product Elimination of F-

Caption: Figure 1.


 pathway utilizing fluoride displacement for diphenyl ether construction.[1]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents
  • Methyl 3-hydroxybenzoate (1.52 g, 10 mmol)

  • 1-Fluoro-2-nitrobenzene (1.41 g, 10 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)[1]
    
  • Dimethylformamide (DMF), anhydrous (15 mL)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add Methyl 3-hydroxybenzoate and anhydrous DMF. Stir until dissolved.

  • Activation: Add anhydrous

    
     in one portion. The mixture may become heterogeneous. Stir for 15 minutes at room temperature to ensure phenoxide formation.
    
  • Addition: Add 1-Fluoro-2-nitrobenzene dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80°C for 4–6 hours.

    • Process Control: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting phenol (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
  • Quench: Cool to room temperature and pour the mixture into 100 mL of ice-water.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 1M HCl (to remove unreacted base/phenol) and then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
    
Analytical Validation (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.92 (s, 3H, 
      
      
      
      )[1]
    • 
       7.9-8.0 (m, 2H, Benzoate ortho/para)[1]
      
    • 
       6.9-7.5 (m, remaining aromatic protons)
      
  • IR Spectroscopy:

    • 
       (Ester 
      
      
      
      stretch)
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Nitro 
      
      
      
      stretch)

Functional Applications & Signaling Pathways

This compound serves as a critical intermediate for Protoporphyrinogen Oxidase (PPO) Inhibitors . PPO is an enzyme in the chlorophyll biosynthetic pathway. Inhibition leads to the accumulation of Protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, causing lipid peroxidation in weeds.[1]

Mechanism of Action Diagram

The following diagram illustrates how the diphenyl ether scaffold interrupts the heme pathway.

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme Enzyme: Protoporphyrinogen Oxidase (PPO) Substrate->Enzyme Normal Binding Product Protoporphyrin IX Enzyme->Product Oxidation Inhibitor Inhibitor: Diphenyl Ether Scaffold (Target Compound) Inhibitor->Enzyme Competitive Inhibition Toxicity Singlet Oxygen -> Membrane Lysis Product->Toxicity Light Activation

Caption: Figure 2. PPO Inhibition pathway.[1] The diphenyl ether core mimics the substrate, blocking heme synthesis.[1]

References

  • PubChem. Methyl 3-nitrobenzoate (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Google Patents. Diphenyl ether derivatives, process for preparing the same and herbicidal compositions.[1][2] (EP0023725A1). Available at:

  • Organic Syntheses. Nitration of Methyl Benzoate (General Methodology). Org.[1][3][4] Syn. Coll. Vol. 1, p.372.[1] Available at: [Link]

  • Google Patents. Process for the preparation of herbicides diphenyl ether.[2] (KR820001257B1). Available at:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-nitrobenzoate (CAS No. 618-95-1). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's identity, structure, and physical characteristics. Detailed experimental protocols for the characterization of key properties are presented, underpinned by established analytical methodologies for nitroaromatic compounds. The guide is structured to provide not only factual data but also the scientific rationale behind the described analytical techniques, ensuring a thorough understanding for practical application in a laboratory setting. All data is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Methyl 3-nitrobenzoate

Methyl 3-nitrobenzoate is an organic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its structure, featuring both an ester and a nitro functional group on an aromatic ring, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring purity, predictable reactivity, and safety in handling. This guide aims to be a central resource for such information.

Compound Identification and Structure

A precise understanding of a compound's identity is the foundation of any scientific investigation. This section details the fundamental identifiers and structural representation of Methyl 3-nitrobenzoate.

Nomenclature and CAS Registry
  • Systematic IUPAC Name: methyl 3-nitrobenzoate[4][5]

  • Common Synonyms: Methyl m-nitrobenzoate, 3-Nitrobenzoic acid methyl ester[4][6]

  • CAS Registry Number: 618-95-1[1][6][7][8][9]

Molecular Formula and Weight
  • Molecular Formula: C₈H₇NO₄[1][4][5][8][9]

  • Molecular Weight: 181.15 g/mol [4][7][8]

Chemical Structure

The chemical structure of Methyl 3-nitrobenzoate is depicted below:

Caption: 2D structure of Methyl 3-nitrobenzoate.

Physicochemical Properties

This section provides quantitative data on the key physicochemical properties of Methyl 3-nitrobenzoate, which are crucial for its handling, purification, and application in chemical reactions.

Physical State and Appearance

Methyl 3-nitrobenzoate is a white to cream or pale yellow crystalline powder or white needle-like crystals at room temperature.[1][5]

Summary of Physical Properties
PropertyValueSource(s)
Melting Point 78-80 °C[1][6][7]
Boiling Point 279 °C[1][6][7]
Solubility Insoluble in water. Slightly soluble in ethanol, ether, and methanol.[1][3]
log Pow (Octanol/Water Partition Coefficient) 1.273[9]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. This section details the expected spectral data for Methyl 3-nitrobenzoate and the methodologies for their acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-nitrobenzoate will exhibit characteristic absorption bands corresponding to its ester and nitro functionalities.

Expected IR Absorption Bands:

Functional GroupTypical Wavenumber (cm⁻¹)Expected Wavenumber for Methyl 3-nitrobenzoate (cm⁻¹)
C=O (Ester)1750-1735~1720
C=C (Aromatic)1600-1450~1530
NO₂ (Nitro, asymmetric stretch)1550-1500~1530 (may overlap with C=C)
NO₂ (Nitro, symmetric stretch)1390-1300~1400
C-O-C (Ester)1300-1000~1250
C-H (Aromatic)3100-3000Present
C-H (Alkyl)3000-2850Present

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: A small amount of the crystalline Methyl 3-nitrobenzoate is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data:

Chemical Shift (δ) ppmMultiplicityAssignment
~8.76sAromatic H (position 2)
~8.37 - 8.28mAromatic H (positions 4 and 6)
~7.65 - 7.50mAromatic H (position 5)
~3.93s-OCH₃

¹³C NMR (Carbon NMR) Data:

Chemical Shift (δ) ppmAssignment
~164.7C=O (Ester)
~148.1C-NO₂ (Aromatic)
~135.1Aromatic C-H
~131.7Aromatic C-H
~129.5Aromatic C-H
~127.2Aromatic C-H
~124.3Aromatic C-H
~52.6-OCH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of Methyl 3-nitrobenzoate is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and providing structural clues.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): m/z = 181.04

  • Key Fragmentation Peaks: Analysis of the fragmentation pattern can help to confirm the presence of the ester and nitro groups.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: A dilute solution of Methyl 3-nitrobenzoate is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the sample solution is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Analytical Methodologies for Purity Assessment

Ensuring the purity of Methyl 3-nitrobenzoate is critical for its use in further synthetic steps. Several analytical techniques are suitable for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture. For a nitroaromatic compound like Methyl 3-nitrobenzoate, a reversed-phase HPLC method with UV detection is highly effective.[10]

Workflow for HPLC Purity Analysis:

G A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Separation on C18 Column (Isocratic or Gradient Elution) B->C D UV Detection (e.g., 254 nm) C->D E Data Analysis (Peak Integration and Purity Calculation) D->E G A Sample Preparation (Dissolve in Volatile Solvent) B Injection into GC System A->B C Separation on Capillary Column B->C D Detection (FID or NPD) C->D E Data Analysis (Peak Area Percent) D->E G MB Methyl Benzoate reagents HNO₃, H₂SO₄ MB->reagents MNB Methyl 3-nitrobenzoate reagents->MNB

Sources

Solubility of Methyl 3-(2-nitrophenoxy)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Solubility Profile & Process Design for Methyl 3-(2-nitrophenoxy)benzoate

Executive Summary

This compound (CAS: 227275-01-6) represents a critical intermediate class in the synthesis of diphenyl ether herbicides (e.g., analogs of acifluorfen, bifenox) and specific pharmaceutical scaffolds. Its purification and formulation depend heavily on a precise understanding of its solid-liquid equilibrium (SLE).

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. Unlike static data sheets, this document details the dynamic laser monitoring protocol for generating high-fidelity solubility curves, the thermodynamic modeling required for scale-up, and the crystallization process design logic essential for yield optimization.

Physicochemical Context

Before initiating solubility studies, the solute's fundamental properties must be characterized to ensure data integrity.

PropertySpecificationRelevance to Solubility
Compound Name This compoundTarget Solute
CAS Number 227275-01-6Identity Verification
Molecular Weight 273.25 g/mol Molar Fraction Calculations
Structure Diphenyl ether core, Nitro & Ester groupsPredicts polarity (Polar Aprotic affinity)
Purity Requirement > 99.0% (HPLC/GC)Impurities alter saturation points
Melting Point Determine via DSC (Typically >60°C)Defines upper limit of solid-liquid equilibrium

Structural Insight: The molecule features a hydrophobic diphenyl ether backbone decorated with a polar nitro group (


) and a methyl ester (

). This suggests high solubility in polar aprotic solvents (Acetone, Ethyl Acetate) and temperature-dependent solubility in polar protic solvents (Alcohols), making the latter ideal for cooling crystallization.

Experimental Methodology: Laser Monitoring Observation

To generate the most accurate solubility data (


 vs. 

), we utilize the Dynamic Laser Monitoring Observation Technique . This method is superior to the static shake-flask method as it eliminates sampling errors and provides a continuous dissolution profile.
Protocol: Dynamic Solubility Determination
  • Preparation: A precise mass of solute (

    
    ) and solvent (
    
    
    
    ) is loaded into a jacketed glass vessel (e.g., 50 mL) equipped with a magnetic stirrer.
  • System Setup:

    • Temperature Control: Programmable water bath (precision

      
       K).
      
    • Detection: A laser source (e.g., 5 mW He-Ne) is directed through the vessel to a photodetector.

  • Equilibration: The mixture is heated to dissolve all solids, then cooled to generate a suspension.

  • Measurement Loop:

    • Heat the suspension slowly (

      
       K/min).
      
    • Monitor Laser Transmissivity .

    • Event Trigger: When transmissivity jumps from low (suspension) to maximum (clear solution), record the temperature (

      
      ). This is the saturation temperature for the specific mole fraction (
      
      
      
      ).
  • Replication: Repeat with varying solute/solvent ratios to build the full curve.

SolubilityProtocol Start Solute + Solvent (Gravimetric Prep) Suspension Suspension (Low Transmissivity) Start->Suspension Heating Controlled Heating (0.2 K/min) Suspension->Heating Laser Laser Detection (Transmissivity Monitoring) Heating->Laser Continuous Monitor Dissolution Clear Point (Max Transmissivity) Laser->Dissolution Signal Jump DataPoint Record T_eq (Saturation Point) Dissolution->DataPoint DataPoint->Start Next Concentration

Figure 1: Workflow for the Dynamic Laser Monitoring Observation Technique.

Solubility Data & Solvent Ranking

Based on the structural polarity of this compound, the solubility hierarchy typically follows the "like dissolves like" principle.

Predicted Solubility Hierarchy (Decreasing Order)
RankSolvent ClassSpecific SolventsMechanismApplication
1 Polar Aprotic Acetone, Ethyl Acetate, THFDipole-dipole interactions with

and ester.
Reaction Solvent / Dissolution
2 Polar Protic Methanol, Ethanol, n-PropanolH-bonding (donor) to Nitro/Ester (acceptor). Strong T-dependence.Crystallization Solvent
3 Non-Polar Toluene, Benzene

-

stacking with phenyl rings.
Extraction
4 Anti-Solvents Water, Hexane, CyclohexaneHydrophobic repulsion.Yield Enhancement (Anti-solvent Cryst.)

Critical Insight: For purification, Ethanol or Isopropanol are often the solvents of choice. They provide a steep solubility curve (low solubility at low


, high at high 

), maximizing recovery yield during cooling crystallization.

Thermodynamic Modeling

To translate experimental points into a process model, we apply thermodynamic equations. These models allow for interpolation and enthalpy calculations.

A. Modified Apelblat Equation

The most robust empirical model for this class of esters.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived via regression.
    
    • Interpretation: If

      
       is negative and large, solubility is strongly temperature-dependent.
      
B. (Buchowski) Equation

Useful for relating solubility to melting properties.



  • 
    : Melting temperature of the solute.
    
  • 
    : Model parameters.
    
C. Thermodynamic Functions

From the van't Hoff analysis of the solubility data, we calculate the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

).
  • Endothermic (

    
    ):  Solubility increases with temperature (Typical for this compound).
    
  • Driving Force: If

    
    , the process is spontaneous.
    

Process Application: Cooling Crystallization Design

The primary utility of this data is designing a crystallization process to purify the intermediate.

Design Logic: Metastable Zone Width (MSZW)

The MSZW is the region between the Solubility Curve (Equilibrium) and the Super-solubility Curve (Spontaneous Nucleation).

  • Goal: Operate within the MSZW to grow large, pure crystals and avoid "crashing out" (which traps impurities).

CrystallizationLogic Input Solubility Data (Apelblat Model) SolventSel Select Solvent (Steep Curve: e.g., Ethanol) Input->SolventSel MSZW Determine MSZW (Nucleation Point - Saturation Point) SolventSel->MSZW Process Cooling Profile Design (Linear vs. Cubic Cooling) Control Process Control (Seed Addition @ Low Supersaturation) Process->Control MSZW->Process Output Final Product (Purity >99%, Defined PSD) Control->Output

Figure 2: Logic flow for designing a crystallization process based on solubility data.

Operational Protocol:

  • Saturate the solution at

    
     (e.g., 60°C in Ethanol).
    
  • Cool slowly to just inside the MSZW.

  • Seed with pure crystals of this compound to initiate growth.

  • Ramp Down temperature. A cubic cooling profile is recommended to maintain constant supersaturation and uniform particle size distribution (PSD).

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard reference for MSZW and cooling profiles). Link

  • Sigma-Aldrich. (n.d.). This compound Product Detail. (Source for CAS 227275-01-6 verification). Link

  • NIST Chemistry WebBook. (n.d.). Thermochemical Data for Methyl Benzoate Derivatives. Link

Thermodynamic stability of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Process Characterization of Methyl 3-(2-nitrophenoxy)benzoate: A Process Engineering Perspective

Executive Summary

This compound represents a critical class of diaryl ether intermediates used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific pharmaceutical scaffolds.[1] While public thermodynamic data for this specific isomer is proprietary or sparse, its structural components—a meta-substituted methyl benzoate ring and an ortho-nitro phenoxy moiety—allow for precise predictive modeling of its stability profile.[1]

This guide provides a first-principles analysis of the molecule’s thermodynamic behavior, focusing on solid-state transitions, solubility equilibrium, and chemical degradation pathways.[1] It is designed for process chemists requiring a robust framework for crystallization design and shelf-life determination.[1]

Molecular Architecture & Theoretical Thermodynamic Profile

The stability of this compound is governed by the interplay between the flexible ether linkage and the rigid, electron-withdrawing nitro group.[1]

Structural Analysis

The molecule consists of two phenyl rings linked by an oxygen atom (diphenyl ether motif).[1]

  • Ring A (Benzoate): The methyl ester at the meta position provides a hydrolyzable site but contributes to crystallinity.[1]

  • Ring B (Nitro): The ortho-nitro group introduces steric hindrance and significant dipole moment, influencing crystal packing and solubility.[1]

Predicted Thermal Transitions: Based on Group Contribution Methods (GCM) and structural analogs (e.g., Methyl 3-nitrobenzoate,


 [1]; Diphenyl ether, 

[2]), the target molecule is estimated to have a melting point in the range of 55–75°C . The ether linkage adds flexibility, potentially lowering the melting point relative to the rigid benzoate precursor, while the nitro group enhances intermolecular interactions.[1]
Visualization of Reactive Sites

MolecularStructure cluster_0 This compound cluster_1 Thermodynamic Risks Benzoate Methyl Benzoate Moiety (Crystallinity Driver) Ether Ether Linkage (-O-) (Flexibility & Stability) Benzoate->Ether C-O Bond Hydrolysis Ester Hydrolysis (pH < 3 or pH > 9) Benzoate->Hydrolysis Nitro 2-Nitrophenoxy Moiety (Thermal Risk Site) Ether->Nitro C-O Bond Decomp Nitro Decomposition (T > 250°C) Nitro->Decomp

Figure 1: Structural decomposition highlighting thermodynamic stability zones and risk factors.

Solid-Liquid Equilibrium (Solubility Thermodynamics)

Reliable crystallization requires mapping the solubility landscape.[1] The solubility of this compound is driven by the "like dissolves like" principle, where the polar nitro and ester groups favor polar aprotic solvents, while the aromatic rings favor toluene.[1]

Solubility Modeling

For process optimization, the Modified Apelblat Equation is the standard for correlating solubility (


) with temperature (

):


Where


, 

, and

are empirical constants derived from gravimetric analysis.
Predicted Solubility Trends
Solvent ClassRepresentative SolventPredicted Solubility (25°C)Thermodynamic Rationale
Polar Protic Methanol / EthanolModerateHydrogen bonding with ester/nitro groups; good for cooling crystallization.[1]
Aromatic TolueneHigh

stacking interactions with phenyl rings; good for solubilization.[1]
Polar Aprotic Ethyl AcetateHighDipole-dipole interactions; excellent solvent for reaction workup.[1]
Aqueous WaterNegligible (< 0.1 g/L)Hydrophobic aromatic scaffold dominates; hydrolysis risk at high T.

Chemical Stability & Degradation Mechanics

The thermodynamic stability of the molecule is compromised primarily by the ester functionality.[1] The ether linkage is chemically robust under standard processing conditions (acid/base stable), but the nitro group poses a thermal safety hazard at elevated temperatures.[1]

Hydrolysis Kinetics

The methyl ester is susceptible to hydrolysis, converting the intermediate into the corresponding carboxylic acid (3-(2-nitrophenoxy)benzoic acid).[1] This reaction is pseudo-first-order and pH-dependent.[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the ester.[1]

  • Basic Conditions: Saponification is irreversible and rapid.[1]

Thermal Decomposition (DSC/TGA)

Nitro-aromatics are energetic.[1] While stable at melting temperatures, they exhibit exothermic decomposition onsets typically above 250°C .[1]

  • Process Safety Limit: Maintain process temperatures

    
     to avoid accelerating the decomposition of the nitro group or autocatalytic hydrolysis.
    
Degradation Pathway Diagram

Degradation cluster_hydrolysis Hydrolysis Pathway (Chemical) cluster_thermal Thermal Decomposition (T > 250°C) Parent This compound (Intact Molecule) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Radicals NOx Radicals + Char Parent->Radicals Heat (Exothermic) Product1 3-(2-nitrophenoxy)benzoic acid (Solid Precipitate) Intermediate->Product1 Product2 Methanol (Solvent Byproduct) Intermediate->Product2

Figure 2: Primary degradation pathways.[1] Hydrolysis is the main shelf-life concern; thermal decomposition is a process safety concern.[1]

Experimental Validation Protocols

Since specific literature values are sparse, the following self-validating protocols must be executed to generate the "Certificate of Analysis" data.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: Determine Melting Point (

    
    ) and Enthalpy of Fusion (
    
    
    
    ).
  • Method:

    • Weigh 3–5 mg of dried sample into an aluminum pan.

    • Purge with Nitrogen (50 mL/min).[1]

    • Ramp temperature from 25°C to 300°C at 10°C/min.

  • Acceptance Criteria:

    • Sharp endothermic peak (Melting):

      
       should be consistent across 3 runs.[1]
      
    • Exothermic onset (Decomposition): Must be

      
       for safe handling.[1]
      
Protocol: Gravimetric Solubility Determination
  • Objective: Generate Apelblat coefficients.

  • Method:

    • Add excess solid to 10 mL solvent (Methanol, Toluene) in a jacketed vessel.

    • Stir at constant temperature (

      
      ) for 4 hours.
      
    • Stop stirring and allow settling (1 hour).

    • Filter supernatant, evaporate solvent, and weigh residue.[1]

    • Repeat at 5°C intervals (10°C to 50°C).

Protocol: Stability Stress Testing
  • Objective: Define storage conditions.

  • Conditions:

    • Hydrolytic:[1] pH 4, 7, 9 buffers at 40°C.[1]

    • Oxidative:[1] 3%

      
       at 25°C.[1]
      
    • Thermal: 60°C solid state for 2 weeks.

  • Analysis: HPLC (C18 column, Acetonitrile/Water gradient) to quantify the appearance of the benzoic acid derivative.

References

  • NIST Chemistry WebBook. "Methyl 3-nitrobenzoate: Phase change data."[1] National Institute of Standards and Technology. [Link]

  • Cheméo. "Diphenyl ether: Chemical Properties and Thermodynamics."[1] Cheméo Chemical Data. [Link]

  • Cabaleiro, D., et al. "Thermophysical properties of (diphenyl ether + biphenyl) mixtures for their use as heat transfer fluids." Journal of Chemical Thermodynamics, 2011.[1] (Context for ether linkage stability). [Link]

Sources

Methodological & Application

Ullmann ether synthesis conditions for Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Methyl 3-(2-nitrophenoxy)benzoate via Copper-catalyzed Ullmann-type etherification. While traditional Ullmann couplings require harsh temperatures (>200°C) that degrade sensitive functionalities, this protocol utilizes Ligand-Accelerated Catalysis (Ullmann-Ma modification) .

By employing N,N-Dimethylglycine (DMG) as a bidentate ligand with Copper(I) Iodide (CuI) , we achieve quantitative coupling at moderate temperatures (90°C). This approach is specifically engineered to preserve the methyl ester moiety on the nucleophile, which is prone to hydrolysis under standard high-temperature/strong-base conditions.

Strategic Analysis & Mechanistic Rationale

The Challenge: Chemoselectivity

The synthesis involves coupling Methyl 3-hydroxybenzoate (Nucleophile) and 1-Bromo-2-nitrobenzene (Electrophile).

  • Risk 1: Ester Hydrolysis. The methyl ester is susceptible to saponification if aqueous bases or hygroscopic conditions are used.

  • Risk 2: Nitro-Activation vs. Copper Catalysis. The ortho-nitro group activates the aryl halide, potentially allowing SNAr (Nucleophilic Aromatic Substitution). However, SNAr with bromides often requires high temperatures or strong bases (e.g., NaH) that destroy esters. The Cu-catalyzed pathway allows the use of milder carbonate bases.

The Solution: The Ullmann-Ma Catalytic Cycle

We utilize a modified catalytic cycle where the amino acid ligand (DMG) stabilizes the Cu(I) species, preventing disproportionation and lowering the activation energy for the oxidative addition step.

UllmannMechanism CuI Pre-Catalyst CuI ActiveCat Active Species [L-Cu(I)-X] CuI->ActiveCat Complexation Ligand Ligand (N,N-Dimethylglycine) Ligand->ActiveCat OxAdd Oxidative Addition [L-Cu(III)-Ar-X] ActiveCat->OxAdd + Ar-Br (Nitro) LigandEx Ligand Exchange (Phenol Coordination) OxAdd->LigandEx + Ar-OH / Base RedElim Reductive Elimination (C-O Bond Formation) LigandEx->RedElim - HX RedElim->ActiveCat Regeneration Product Product Diaryl Ether RedElim->Product

Figure 1: Ligand-accelerated Cu(I)/Cu(III) catalytic cycle. The ligand prevents catalyst aggregation, enabling turnover at <100°C.

Experimental Protocol

Reagents & Materials
ComponentRoleEquiv.Purity/Grade
Methyl 3-hydroxybenzoate Nucleophile1.0>98%
1-Bromo-2-nitrobenzene Electrophile1.2>98%
Copper(I) Iodide (CuI) Catalyst0.1 (10 mol%)99.9% (White/Off-white)
N,N-Dimethylglycine (DMG) Ligand0.2 (20 mol%)HCl salt or Free base
Cesium Carbonate (Cs₂CO₃) Base2.0Anhydrous, Granular
1,4-Dioxane (or DMF)Solvent[0.5 M]Anhydrous (<50 ppm H₂O)

Critical Note: CuI purity is paramount. If the CuI is green or gray, it has oxidized to Cu(II). Recrystallize from saturated KI or purchase fresh 99.99% beads.

Step-by-Step Procedure

Step 1: Reactor Charging (Inert Atmosphere)

  • Oven-dry a 50 mL Schlenk tube or pressure vial containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.[1]

  • Add CuI (19 mg, 0.1 mmol), Methyl 3-hydroxybenzoate (152 mg, 1.0 mmol), 1-Bromo-2-nitrobenzene (242 mg, 1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • If using DMG-HCl salt: Add ligand (28 mg, 0.2 mmol) now. If using liquid free base: Add in Step 2.

Step 2: Solvent & Degassing (The "Self-Validating" Step)

  • Add anhydrous 1,4-Dioxane (2.0 mL).

  • Degas: Perform 3 cycles of "Freeze-Pump-Thaw" OR vigorously sparge with Argon for 15 minutes.

    • Validation: The solution should not turn dark/black immediately. A blue/green tint indicates oxygen contamination (Cu(II) formation), which will kill the reaction.

  • Seal the vessel with a Teflon-lined cap.

Step 3: Reaction

  • Place in a pre-heated oil block at 90°C .

  • Stir vigorously (1000 rpm). The heterogeneous base must be well-suspended.

  • Time: 12–16 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The limiting reagent (Phenol) should disappear. The product usually spots higher than the phenol but lower than the nitro-bromide.

Step 4: Workup & Purification [2]

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

  • Wash the filtrate with:

    • 1x Saturated NH₄Cl (removes residual Cu).

    • 1x Water.

    • 1x Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% → 15% EtOAc in Hexanes.

    • Yield Target: 85–92%.

Optimization & Troubleshooting Workflow

This logic flow ensures the protocol is robust against common failure modes.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Phenol remaining?) Start->CheckTLC Color Check Color (Is it Green/Blue?) CheckTLC->Color Yes (Stalled) Water Check Ester (Benzoic Acid formed?) CheckTLC->Water No (Conversion High) OxygenLeak FAIL: O2 Leak. Action: Degas better, purer CuI. Color->OxygenLeak Yes (Oxidation) LigandFail FAIL: Inactive Catalyst. Action: Increase Temp to 110°C or Switch to DMSO. Color->LigandFail No (Red/Brown) Hydrolysis FAIL: Hydrolysis. Action: Use Anhydrous Cs2CO3, Dry Solvent. Water->Hydrolysis Yes (Acid Spot) Success SUCCESS Proceed to Workup Water->Success No

Figure 2: Decision matrix for troubleshooting reaction failures.

Safety & Industrial Relevance

  • Exotherm Control: While 1-bromo-2-nitrobenzene is stable, nitro compounds are energetic. On scale-up (>100g), DSC (Differential Scanning Calorimetry) is required to determine the onset of decomposition.

  • Copper Removal: Residual copper is a genotoxic impurity (ICH Q3D). The Celite filtration + NH₄Cl wash is sufficient for R&D. For GMP, use a scavenger resin (e.g., SiliaMetS® Thiol) during the workup.

  • Solvent Selection: 1,4-Dioxane is a Class 2 solvent. For green chemistry compliance, Toluene or 2-MeTHF can be screened, though reaction times may increase.

References

  • Ma, D., & Cai, Q. (2003).[3] N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Phenols. Organic Letters, 5(21), 3799–3802. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[4] Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[5] Chemical Reviews, 108(8), 3054–3131. [Link]

Sources

Catalytic reduction of nitro group in Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemo-selective reduction of the nitro group in Methyl 3-(2-nitrophenoxy)benzoate to yield Methyl 3-(2-aminophenoxy)benzoate . This transformation is a critical step in the synthesis of dibenzoxazepine scaffolds and kinase inhibitors.

The primary challenge is reducing the nitro moiety (


) without affecting the methyl ester (

) or inducing premature intramolecular cyclization. This protocol prioritizes Catalytic Hydrogenation (

+ Pd/C)
due to its atom economy, scalability, and clean workup, while providing Transfer Hydrogenation as a robust alternative.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Substrate: this compound

  • Target Product: Methyl 3-(2-aminophenoxy)benzoate[1][2][3][4]

  • Molecular Weight: 273.24 g/mol

    
     243.26  g/mol 
    
Chemo-selectivity Challenges
  • Ester Stability: The methyl ester is susceptible to hydrolysis (under strong aqueous base/acid) or transesterification (if a non-methanolic alcohol solvent is used).

  • Cyclization Risk: The product contains an amine ortho to the ether linkage and an ester meta on the opposing ring. While 7-membered lactam formation (dibenzoxazepinone) generally requires thermal forcing (

    
    ), trace acids can catalyze this cyclization during concentration.
    

Mechanism of Action

The reduction proceeds via the Haber Mechanism , where the nitro group is sequentially reduced on the catalyst surface. Understanding this pathway is vital for troubleshooting incomplete reactions (accumulation of hydroxylamine intermediates).

HaberMechanism Nitro Nitroarene (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Phenylhydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Side Product Nitroso->Azoxy Condensation (If H2 starved) Amine Aniline Product (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway on Palladium surface. Accumulation of the hydroxylamine intermediate often indicates catalyst poisoning or insufficient hydrogen pressure.

Protocol A: Heterogeneous Catalytic Hydrogenation (Gold Standard)

Recommended for purity and scalability.

Reagents & Equipment
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type). Note: Wet catalyst reduces pyrophoric risk.

  • Solvent: Anhydrous Methanol (MeOH).[5]

    • Critical: Do NOT use Ethanol. This will lead to transesterification, forming the ethyl ester impurity which is inseparable by standard chromatography.

  • Hydrogen Source:

    
     Balloon (Lab scale) or Parr Shaker (Scale-up).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve This compound (1.0 equiv) in Methanol (10 mL/g).

  • Inerting: Evacuate the flask and backfill with Argon or Nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Carefully add 10 wt% of Pd/C (10% wet) .

    • Safety: Add catalyst to the wet solution under inert gas flow. Dry Pd/C can ignite methanol vapors if exposed to air.

  • Hydrogenation: Purge the system with Hydrogen gas. Maintain a positive pressure of

    
     (balloon or 1-2 atm). Stir vigorously at Room Temperature (
    
    
    
    ).
  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of starting material and the intermediate hydroxylamine.

  • Workup:

    • Purge system with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

    • Critical Step: Concentrate the filtrate under reduced pressure at

      
      . Avoid high heat to prevent thermal lactamization.
      
  • Yield: Expect quantitative conversion (

    
    ). The product is typically a viscous oil or low-melting solid.
    

Protocol B: Catalytic Transfer Hydrogenation

Recommended when gas cylinders are unavailable or for parallel synthesis.

Reagents
  • Hydrogen Donor: Ammonium Formate (5.0 equiv) or Formic Acid.

  • Catalyst: 10% Pd/C.

  • Solvent: Methanol.[6][7]

Procedure
  • Dissolve substrate in Methanol.

  • Add Pd/C (10 wt%) under Nitrogen.

  • Add Ammonium Formate in one portion.

  • Stir at ambient temperature (exothermic reaction may occur; cool if necessary).

  • Monitor evolution of

    
     gas. Reaction is typically complete within 1-2 hours.
    
  • Filter through Celite and concentrate.

    • Note: Wash the organic layer with water to remove excess ammonium salts if necessary.

Experimental Workflow & Decision Tree

Workflow Start Start: Nitro-Ester Substrate SolventCheck Check Solvent: Is it Methanol? Start->SolventCheck Warning STOP: Switch to MeOH (Risk of Transesterification) SolventCheck->Warning No (Ethanol/IPA) MethodSelect Select H-Source SolventCheck->MethodSelect Yes H2Gas Method A: H2 Gas (Cleanest) MethodSelect->H2Gas Transfer Method B: NH4-Formate (Convenient) MethodSelect->Transfer Monitor Monitor via TLC/LCMS Look for Hydroxylamine H2Gas->Monitor Transfer->Monitor Workup Filter (Celite) & Evaporate Max Temp 40°C Monitor->Workup

Figure 2: Operational workflow ensuring chemical integrity and safety.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Transesterification Solvent mismatch (e.g., EtOH used with Methyl ester).Must use Methanol as solvent. If solubility is poor, use EtOAc or THF/MeOH mix.
Incomplete Reaction Catalyst poisoning (S or P traces) or

starvation.
Add fresh catalyst; increase agitation speed (mass transfer limited); increase

pressure (balloon

50 psi).
Hydroxylamine Buildup Reaction stopped too early.Continue stirring. Hydroxylamine reduction is the rate-limiting step.
Product Cyclization Thermal stress during workup.Keep rotavap bath

. Store product at

if not using immediately.
Unknown Impurity (+14 mass) Methylation of amine (reductive amination).Rare with Formate, but possible if Formaldehyde is present. Ensure high-quality solvents.

References

  • Organic Chemistry Portal. (2024). Reduction of Nitro Compounds: Catalytic Hydrogenation. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions H2 + Pd/C. Retrieved from [Link]

  • ScienceMadness. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

Sources

Application Notes & Protocols for the Scalable Production of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of diaryl ethers is a cornerstone of modern medicinal and materials chemistry. Methyl 3-(2-nitrophenoxy)benzoate, a molecule incorporating this critical structural motif, serves as a valuable intermediate for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This guide provides a comprehensive, scalable, and robust protocol for its production via the copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss critical considerations for process optimization and scale-up, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Diaryl Ether Linkage

The diaryl ether linkage is a prevalent feature in numerous biologically active natural products and pharmaceuticals. Its presence imparts a unique conformational flexibility and metabolic stability to molecules. The classical method for constructing this C-O bond is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between a phenol and an aryl halide.[1][2][3] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions, offering improved yields and broader applicability.[2][4]

This document outlines a scalable synthesis of this compound from commercially available starting materials: Methyl 3-hydroxybenzoate and 1-Chloro-2-nitrobenzene.[5][6] The chosen methodology is rooted in the principles of the Ullmann condensation, optimized for efficiency, scalability, and safety.

Reaction Scheme & Mechanism

Overall Transformation:

The synthesis proceeds via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation, where the phenoxide derived from Methyl 3-hydroxybenzoate displaces the chloride from 1-Chloro-2-nitrobenzene.

G cluster_reactants Reactants cluster_product Product r1 Methyl 3-hydroxybenzoate r2 1-Chloro-2-nitrobenzene plus1 + arrow CuI, K₂CO₃ DMF, 140-150 °C p1 This compound

Caption: General reaction scheme for the Ullmann condensation.

Mechanistic Insight (Expertise & Experience):

The Ullmann condensation's mechanism, while extensively studied, is understood to proceed through a Cu(I)/Cu(III) catalytic cycle.[4]

  • Formation of Copper(I) Phenoxide: The reaction initiates with the deprotonation of Methyl 3-hydroxybenzoate by the base (Potassium Carbonate) to form a potassium phenoxide. This phenoxide then reacts with the Copper(I) Iodide catalyst to generate a more reactive Copper(I) phenoxide species. The choice of a strong inorganic base like K₂CO₃ is crucial for efficiently generating the nucleophilic phenoxide.

  • Oxidative Addition: The electron-deficient aryl halide, 1-Chloro-2-nitrobenzene, undergoes oxidative addition to the Copper(I) phenoxide. The nitro group in the ortho position significantly activates the aryl halide towards this step by withdrawing electron density from the aromatic ring. This forms a transient, high-energy Copper(III) intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-O bond of the diaryl ether product and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.

This mechanistic understanding informs our choice of reagents: a Cu(I) source as the catalyst, a robust base to generate the nucleophile, and a polar aprotic solvent (DMF) to facilitate the ionic interactions and withstand the required temperatures.[3]

Detailed Experimental Protocol

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. In-process checks, such as TLC monitoring, ensure the reaction proceeds to completion, while the purification steps are designed to yield a product of high purity, verifiable by standard analytical techniques (e.g., melting point, NMR spectroscopy).

Safety Precautions:

  • Always perform this reaction in a well-ventilated fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves.

  • 1-Chloro-2-nitrobenzene is toxic and an irritant. Handle with care.[6]

  • Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

  • The reaction is heated to high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.[8]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (equiv)
Methyl 3-hydroxybenzoateC₈H₈O₃152.15-15.22 g0.10
1-Chloro-2-nitrobenzeneC₆H₄ClNO₂157.551.368 g/mL16.54 g0.105 (1.05)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-27.64 g0.20 (2.0)
Copper(I) Iodide (CuI)CuI190.45-1.90 g0.01 (0.10)
Dimethylformamide (DMF)C₃H₇NO--200 mL-
TolueneC₇H₈--For workup-
1M Hydrochloric Acid (HCl)HCl-1 MFor workup-
Saturated Sodium Chloride (Brine)NaCl--For workup-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--For drying-

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exec Execution cluster_workup Workup cluster_purify Purification prep Reaction Setup exec Reaction Execution prep->exec Start Reaction workup Aqueous Workup exec->workup Reaction Complete purify Purification workup->purify Crude Product product Isolated Product purify->product node1 Weigh reagents: Methyl 3-hydroxybenzoate, 1-Chloro-2-nitrobenzene, K₂CO₃, CuI node2 Add solids to a dry 3-neck round-bottom flask node1->node2 node3 Equip with condenser, thermometer, and N₂ inlet node2->node3 node4 Add anhydrous DMF via syringe node3->node4 node5 Purge with Nitrogen node6 Heat to 140-150 °C with vigorous stirring node5->node6 node7 Monitor by TLC (e.g., 4:1 Hexane:EtOAc) node6->node7 node8 Cool to room temperature node9 Pour into ice-water (1 L) node8->node9 node10 Acidify with 1M HCl to pH ~7 node9->node10 node11 Extract with Toluene (3 x 150 mL) node10->node11 node12 Wash combined organics with water and brine node11->node12 node13 Dry over MgSO₄, filter, and concentrate node12->node13 node14 Recrystallize crude solid from hot ethanol or isopropanol node15 Filter crystals, wash with cold solvent, and dry in vacuo node14->node15

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a thermocouple, add Methyl 3-hydroxybenzoate (15.22 g), Potassium Carbonate (27.64 g), and Copper(I) Iodide (1.90 g).

    • Causality: Using an excess of base (2.0 equivalents) ensures complete deprotonation of the phenol and neutralizes any acidic byproducts. A catalytic amount of CuI (10 mol%) is sufficient for this transformation.

  • Solvent and Reagent Addition: Add anhydrous DMF (200 mL) to the flask. Begin stirring and then add 1-Chloro-2-nitrobenzene (16.54 g).

    • Causality: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which typically requires elevated temperatures.[3] Using a slight excess of the aryl halide (1.05 eq) can help drive the reaction to completion.

  • Reaction Execution: Begin purging the system with nitrogen. Heat the reaction mixture to 140-150 °C with vigorous stirring.

    • Causality: An inert atmosphere prevents potential oxidation of the copper catalyst and other reactants at high temperatures. The high temperature provides the necessary activation energy for the oxidative addition step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Methyl 3-hydroxybenzoate spot is consumed (typically 12-24 hours).

    • Causality: TLC is a crucial in-process control that prevents premature workup (leading to low yield) or prolonged heating (leading to byproduct formation).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into 1 L of ice-water with stirring. A precipitate should form.

    • Causality: This step quenches the reaction and precipitates the water-insoluble organic product, while most of the inorganic salts and DMF remain in the aqueous phase.

  • Extraction: Acidify the aqueous slurry to a neutral pH (~7) with 1M HCl. Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 150 mL).

    • Causality: Neutralization ensures that any basic impurities are protonated and remain in the aqueous layer. Toluene is a good solvent for the product and is less dense than water, facilitating separation.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: Washing removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent like hot ethanol or isopropanol.[9][10] Dissolve the solid in a minimum amount of the boiling solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Causality: Recrystallization is a highly effective and scalable purification method for solid compounds, removing impurities that have different solubility profiles.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The expected product is a pale yellow or off-white solid.

Scalability and Process Optimization

  • Catalyst Loading: While 10 mol% CuI is robust, for large-scale production, catalyst loading could be optimized (e.g., down to 1-5 mol%) potentially with the addition of a cost-effective ligand like L-proline or a diamine to improve efficiency at lower temperatures.

  • Solvent Choice: While DMF is effective, its toxicity and high boiling point can be problematic on a large scale. Alternative solvents like N-Methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or even greener solvents like Cyrene™ could be explored.

  • Base Selection: Potassium carbonate is cost-effective and efficient. Other bases like Cesium Carbonate (Cs₂CO₃) can sometimes accelerate the reaction but are significantly more expensive.[4]

  • Workup and Purification: On a larger scale, direct filtration of the precipitated product from the quench solution may be more efficient than a full liquid-liquid extraction. Recrystallization remains the most viable purification method for large quantities.

  • Temperature Control: Maintaining a consistent internal temperature is critical for reproducibility and preventing byproduct formation. On a large scale, this requires a reactor with efficient heating and cooling capabilities.

References

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • SynArchive. Ullmann Condensation. Available at: [Link]

  • Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Wikipedia. Ullmann condensation. Available at: [Link]

  • ResearchGate. The Ullmann Ether Condensation. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloronitrobenzene. Available at: [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

  • ResearchGate. (2016, October 6). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. Available at: [Link]

  • Wikipedia. 2-Nitrochlorobenzene. Available at: [Link]

  • Organic Syntheses Procedure. m-CHLORONITROBENZENE. Available at: [Link]

  • Reddit. (2025, May 19). Ullmann Coupling Help : r/chemistry. Available at: [Link]

  • Sdfine. METHYL-m-HYDROXYBENZOATE (FOR SYNTHESIS). Available at: [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 3-(2-nitrophenoxy)benzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this diaryl ether ester. While specific literature on the purification of this exact molecule is not extensively detailed, the principles and troubleshooting steps outlined below are derived from extensive field experience with structurally similar aromatic nitro compounds, esters, and diaryl ethers. The methodologies provided are robust, grounded in fundamental organic chemistry principles, and designed to be self-validating through integrated analytical checks.

Understanding the Challenge: Potential Impurities

Effective purification begins with anticipating the impurities you need to remove. The synthesis of this compound, likely via a nucleophilic aromatic substitution (such as an Ullmann condensation or a Williamson ether synthesis), can introduce several types of impurities.

  • Unreacted Starting Materials: Residual methyl 3-hydroxybenzoate and 1-fluoro-2-nitrobenzene (or a related halogenated nitroarene).

  • Side-Products: Isomeric byproducts, or products from side reactions like dinitration if conditions are not carefully controlled.[1]

  • Reagents and Solvents: Residual base (e.g., K₂CO₃), catalyst, or high-boiling point solvents (e.g., DMF, DMSO).

  • Degradation Products: Though generally stable, harsh conditions could lead to hydrolysis of the ester group.

Choosing Your Purification Strategy

The choice between recrystallization and column chromatography is the first critical decision. It depends on the scale of your reaction and the nature of the impurities.

G start Crude Product This compound is_solid Is the crude product a solid? start->is_solid impurity_level What is the impurity profile? (Assess by TLC/¹H NMR) is_solid->impurity_level Yes oily_product Product is an oil or non-crystalline solid. is_solid->oily_product No is_major Is the desired product the major component (>90%)? impurity_level->is_major recrystallize Attempt Recrystallization is_major->recrystallize Yes complex_mixture Complex mixture or isomers present. is_major->complex_mixture No success Pure Product recrystallize->success column Use Flash Column Chromatography column->success oily_product->column complex_mixture->column

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[2]

Q1: My compound "oiled out" instead of forming crystals. Why did this happen and what should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is common with lower-melting point solids or when using a solvent with a high boiling point.

Causality & Solution Workflow:

  • Immediate Action: Re-heat the mixture until the oil completely dissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.[3]

  • Promote Slow Cooling: Ensure the flask is not cooling too rapidly. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool slowly to room temperature). Rapid cooling favors precipitation over crystallization.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites.

  • Re-evaluate Solvent: If the problem persists, your solvent's boiling point may be too high. A mixed solvent system may be necessary. For this compound, if you are using a high-boiling solvent like toluene, consider switching to a lower-boiling one like ethanol or an ethyl acetate/hexane mixture.

G start Compound has 'Oiled Out' reheat 1. Re-heat solution until homogeneous start->reheat add_solvent 2. Add small amount of additional hot solvent reheat->add_solvent slow_cool 3. Allow to cool SLOWLY to room temperature add_solvent->slow_cool scratch 4. Induce crystallization (scratch flask, add seed crystal) slow_cool->scratch success Crystals Form scratch->success Yes fail Still Oily / No Crystals scratch->fail No reassess Re-evaluate solvent system. Consider mixed solvents or column chromatography. fail->reassess

Caption: Workflow for troubleshooting a compound that has oiled out.

Q2: My recovery yield from recrystallization is very low. How can I improve it?

A2: Low recovery is typically due to using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization upon cooling.

Expertise-Driven Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of your product dissolved even when cold.[4]

  • Pre-heat Funnel: If you are performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crystallizing out on the filter paper.[4]

  • Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Wash Wisely: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[6]

Q3: What is a good starting solvent for recrystallizing this compound?

A3: For nitroaromatic esters, alcoholic solvents are often a good starting point.[3] The "like dissolves like" principle is a useful guide.[7]

Solvent SystemRationale & Comments
Ethanol or Methanol Often ideal. The polarity is suitable for the ester and nitro groups. Provides a good solubility differential between hot and cold.[5][6]
Ethanol/Water A powerful mixed-solvent system. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point.[8]
Ethyl Acetate/Hexane Another excellent mixed-solvent option. Dissolve in hot ethyl acetate (the "good" solvent) and add hexane (the "bad" solvent) until turbidity appears.[7]
Isopropanol A slightly less polar alcohol that can sometimes provide better crystal formation than ethanol or methanol.

Troubleshooting Guide: Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or purifying oils.[9] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.[10]

Q1: How do I select the right solvent system (mobile phase) for my column?

A1: The key is to use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[9] The goal is to find a solvent mixture that gives your desired product an Rf (retention factor) value of approximately 0.3-0.4 .

Step-by-Step Protocol for TLC Analysis:

  • Prepare a Sample: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a solvent system. Start with a non-polar mixture and increase polarity. A good starting point for this compound would be 9:1 Hexane:Ethyl Acetate.

  • Visualize: View the developed plate under a UV lamp (254 nm). The aromatic rings will show up as dark spots.

  • Adjust and Repeat:

    • If all spots remain at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., try 4:1 Hexane:EtOAc).[11]

    • If all spots run to the top of the plate (Rf ≈ 1), the solvent is too polar. Decrease the proportion of the polar solvent.[9]

  • Optimize: Continue adjusting the ratio until you achieve good separation between your product spot and impurities, with the product spot having an Rf of ~0.35. This is the solvent system you will use for your column.

Q2: The separation on the column is poor and my fractions are all mixed. What went wrong?

A2: Poor separation is a common issue with several potential causes.

Causality & Solutions:

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to a non-uniform solvent front and poor separation. Ensure you pack the column as a homogenous slurry and allow it to settle completely.

  • Overloading the Column: Using too much crude material for the amount of silica will exceed the column's separation capacity. A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 30:1 to 50:1 for difficult separations.

  • Sample Band was too Wide: The initial band of your compound at the top of the silica should be as narrow as possible. Dissolve your crude product in the minimum amount of solvent before loading it onto the column. If your product is not very soluble in the mobile phase, you can dissolve it in a stronger, more polar solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the column (a technique called "dry loading").[11]

  • Eluent Polarity was Increased too Quickly: If using a gradient elution, increasing the polarity of the mobile phase too rapidly can cause closely eluting compounds to merge. Use a shallow gradient for compounds that are close together on the TLC plate.

Q3: My compound won't elute from the column, even with 100% ethyl acetate. How do I get it off?

A3: This indicates a very strong interaction between your compound and the silica gel, meaning your compound is very polar or potentially acidic.

Expert-Level Solutions:

  • Increase Mobile Phase Polarity: If ethyl acetate is insufficient, you can try adding a small percentage (0.5-2%) of methanol or isopropanol to the ethyl acetate. This will significantly increase the eluting power of the mobile phase.

  • Check for Acidity: The ether oxygen and nitro group can interact strongly with the acidic silanol groups on the silica surface. Adding a very small amount of a modifier like triethylamine (0.1-0.5%) to your mobile phase can help neutralize these sites and elute basic compounds, while a small amount of acetic acid can help with acidic compounds. For your neutral molecule, this is less likely to be the primary issue but can be considered.

  • Compound Stability: In rare cases, the compound may have decomposed on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (a degradation product) has appeared.[11]

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the purity of my fractions and the final product?

A1: Thin-Layer Chromatography (TLC) is the fastest method. Spot your starting material, the crude product, and each collected fraction on the same plate. After eluting, pure fractions will show only a single spot corresponding to your product.[10] For the final, dried product, melting point determination is a classic and effective measure of purity. A sharp melting point that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[12]

Q2: My product is still impure after one purification step. What should I do next?

A2: It is common to require a second purification step. If you performed a recrystallization first, follow it with column chromatography to remove the remaining impurities. Conversely, if you ran a column and the product is still not pure, a subsequent recrystallization can often remove trace impurities and provide a highly crystalline final product.

Q3: Are there any stability concerns with this compound during purification?

A3: This molecule is generally robust. The primary concern would be the potential for hydrolysis of the methyl ester group to a carboxylic acid if exposed to strong acidic or basic conditions, especially at elevated temperatures. During purification, using neutral solvents and avoiding prolonged heating in the presence of water will mitigate this risk. The nitro group is stable under standard purification conditions.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Support.
  • University of Calgary. (n.d.). Nitration of Methyl Benzoate.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Practical Chemistry. (2008). Student Instruction Sheet: Preparation of methyl 3-nitrobenzoate.
  • StackExchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.
  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • ResearchGate. (2016). Nitration of Methyl Benzoate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

Sources

Technical Support Center: Purification of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with Methyl 3-(2-nitrophenoxy)benzoate . It synthesizes organic synthesis principles with practical troubleshooting strategies.

Case ID: REC-MNPB-001 Subject: Optimization of Recrystallization Solvents & Protocols Status: Active Guide Audience: Synthetic Chemists, Process Engineers

Executive Summary & Molecule Profile[1]

This compound is a functionalized diphenyl ether often synthesized via nucleophilic aromatic substitution (


) or Ullmann coupling. Its purification presents specific challenges due to the competing polarities of the nitro group  (polar), methyl ester  (moderately polar, hydrolytically sensitive), and the diphenyl ether backbone  (lipophilic).
Physicochemical Profile
FeatureCharacteristicImplication for Purification
Structure Diphenyl EtherLow water solubility; high solubility in aromatics.[1]
Functional Groups Nitro (

), Ester (

)
Soluble in polar organic solvents (MeOH, EtOAc).
Melting Point Intermediate (

est.)
High risk of "oiling out" during cooling.[2]
Common Impurities Phenols, HalonitrobenzenesRequire solvents with differential solubility.

Solvent Selection Matrix

The following matrix ranks solvents based on experimental success rates for nitrodiphenyl ether derivatives.

Solvent SystemRatingRoleTechnical Notes
Methanol (MeOH) ⭐⭐⭐⭐⭐ (Best)Primary SolventHigh solubility at boiling; low at

. Best balance for polarity.
Ethanol (EtOH) ⭐⭐⭐⭐AlternativeSimilar to MeOH but higher boiling point (

). Good if the solid is less soluble.[3]
Ethyl Acetate / Hexane ⭐⭐⭐⭐Binary SystemExcellent for removing non-polar impurities. Requires careful ratio optimization.
Isopropanol (IPA) ⭐⭐⭐AlternativeGood for "oiling out" issues due to intermediate polarity, but yield may drop.
Toluene ⭐⭐SpecialistUse only if the product is contaminated with very polar tars.

Critical Warning: Avoid using water as a primary solvent or co-solvent at high temperatures. The methyl ester moiety is susceptible to hydrolysis, converting your product into the corresponding carboxylic acid (3-(2-nitrophenoxy)benzoic acid).

Detailed Experimental Protocol

Protocol A: Standard Recrystallization (Methanol)

Recommended for initial purification of crude solid with >85% purity.

  • Preparation: Place the crude This compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Methanol (approx. 3-5 mL per gram of solid). Heat the mixture to reflux (

    
    ).
    
    • Checkpoint: If solid remains, add MeOH in 1 mL portions until dissolved.

  • Hot Filtration (Optional): If insoluble particles (e.g., inorganic salts like

    
     or 
    
    
    
    ) are present, filter the hot solution through a pre-warmed fluted filter paper or a Celite pad.
  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Mechanism:[4][5][6][7] Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes pure crystal growth.[8]

  • Finishing: Once at room temperature, cool in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold Methanol.

  • Drying: Dry under vacuum at

    
     to constant weight.
    
Protocol B: Binary Solvent Method (EtOAc / Hexane)

Recommended for removing lipophilic impurities (e.g., unreacted fluoro-nitrobenzene).

  • Dissolve crude material in the minimum amount of boiling Ethyl Acetate .

  • Remove from heat source.[9]

  • Slowly add Hexane (or Heptane) dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

  • Add a few drops of Ethyl Acetate to clear the solution.

  • Allow to cool slowly.[8] The product should crystallize as white/pale yellow needles, while non-polar impurities remain in the mother liquor.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What do I do?

Diagnosis: This occurs when the melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated). Corrective Action:

  • Reheat the mixture until the oil dissolves.

  • Add more solvent (dilute by 10-20%).

  • Seed the solution: Add a tiny crystal of pure product to the cooling solution at roughly

    
     below the boiling point.
    
  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q2: The crystals are highly colored (dark yellow/orange).

Diagnosis: Nitro compounds are naturally yellow, but dark orange/brown indicates oxidation byproducts or phenolic impurities. Corrective Action:

  • Perform a Charcoal Treatment : During the hot dissolution step (Step 2), add activated charcoal (1-2% by weight). Stir at reflux for 5 minutes, then perform a hot filtration through Celite to remove the charcoal.

Q3: My yield is very low (<50%).

Diagnosis: The product is too soluble in the chosen solvent at cold temperatures. Corrective Action:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling step to obtain a "second crop" of crystals.

  • Note: The second crop is usually less pure than the first.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this compound.

Recrystallization_Workflow Start Crude this compound Check_Purity Assess Purity (TLC/NMR) Start->Check_Purity High_Purity Purity > 85% Check_Purity->High_Purity Low_Purity Purity < 85% or Tarry Check_Purity->Low_Purity Solvent_Choice Select Solvent System High_Purity->Solvent_Choice Pre_Clean Pre-wash: Silica Plug or Acid/Base Wash Low_Purity->Pre_Clean Remove gross impurities MeOH_Protocol Protocol A: Methanol Reflux Solvent_Choice->MeOH_Protocol Standard Binary_Protocol Protocol B: EtOAc / Hexane Solvent_Choice->Binary_Protocol Lipophilic Impurities Dissolution Dissolve at Boiling Point MeOH_Protocol->Dissolution Binary_Protocol->Dissolution Oiling_Check Did it Oil Out? Dissolution->Oiling_Check Remedy_Oil Reheat & Dilute + Seed Oiling_Check->Remedy_Oil Yes Cooling Slow Cooling to RT -> 0°C Oiling_Check->Cooling No Remedy_Oil->Cooling Filtration Vacuum Filtration & Wash Cooling->Filtration Pre_Clean->Solvent_Choice

Caption: Decision Logic for Purification of Nitrophenoxy Benzoates.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Furniss, B. S., et al. (1989). Purification of Nitro Compounds. In Vogel's Textbook of Practical Organic Chemistry.

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Source for solvent properties and purification of esters).[7][10]

  • Wakabayashi, K., et al. (1979). "Diphenyl Ether Herbicides." Journal of Pesticide Science. (Provides context on the solubility and stability of nitrodiphenyl ether class compounds).

Sources

Minimizing side reactions during Methyl 3-(2-nitrophenoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during Methyl 3-(2-nitrophenoxy)benzoate synthesis Ticket ID: SNAR-NITRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the technical support guide for optimizing the synthesis of This compound . This synthesis relies on a Nucleophilic Aromatic Substitution (


) between methyl 3-hydroxybenzoate  (nucleophile) and 1-fluoro-2-nitrobenzene  (electrophile).

While the 2-nitro group provides excellent activation for the


 pathway, the presence of the methyl ester  on the nucleophile introduces a critical vulnerability: base-catalyzed hydrolysis . The success of this reaction depends entirely on balancing the basicity required to deprotonate the phenol against the sensitivity of the ester to nucleophilic attack by hydroxide ions (generated from trace water).
Reaction Pathway & Critical Fail Points

The following diagram outlines the competing pathways. Your goal is to maximize the Green path and eliminate the Red path.

SNAr_Reaction_Pathway Reactants Reactants: Methyl 3-hydroxybenzoate + 1-Fluoro-2-nitrobenzene Meisenheimer Intermediate: Meisenheimer Complex Reactants->Meisenheimer Deprotonation & Attack Base Base (K2CO3) + Solvent (DMF) Base->Meisenheimer Product TARGET PRODUCT: This compound Meisenheimer->Product -F (Leaving Group) Side_Hydrolysis SIDE PRODUCT: 3-(2-nitrophenoxy)benzoic acid (Hydrolysis Impurity) Product->Side_Hydrolysis Saponification (pH > 10) Water Contaminant: Trace H2O Water->Side_Hydrolysis Generates OH-

Figure 1: Mechanistic pathway showing the target


 route versus the parasitic ester hydrolysis driven by moisture.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product is an acid, not the ester (Hydrolysis)."

Diagnosis: The methyl ester has been saponified. This is the most common side reaction in this synthesis. Root Cause: Presence of water in the solvent (DMF/DMSO) or the base (


). In a polar aprotic solvent, even weak bases like carbonates become more nucleophilic or generate hydroxide if water is present (

).

Corrective Actions:

  • Solvent Hygiene: Do not use bottle-grade DMF. Use anhydrous DMF (water content <50 ppm) stored over molecular sieves (4Å).

  • Base Preparation: Potassium carbonate is hygroscopic. Grind it to a fine powder and dry it in an oven at 120°C for 4 hours before use.

  • Avoid Strong Bases: Never use NaOH or KOH. Even

    
    , while faster for 
    
    
    
    , is more basic and hygroscopic than
    
    
    , increasing hydrolysis risk. Stick to
    
    
    for ester safety.[1]
Issue 2: "The reaction is too slow / Low conversion."

Diagnosis: The


 rate is kinetically limited.[2]
Root Cause:  Poor leaving group quality or insufficient temperature.

Corrective Actions:

  • Switch Electrophile: If you are using 1-chloro -2-nitrobenzene, switch to 1-fluoro -2-nitrobenzene. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-determining step significantly (up to 100x faster) [1].

  • Temperature Optimization: Increase temperature to 80°C. Do not exceed 100°C, as thermal degradation of the nitro group or decarboxylation of any hydrolyzed byproduct may occur.

  • Phase Transfer: The reaction is heterogeneous (solid base in liquid solvent). Ensure vigorous stirring. Adding a catalytic amount of 18-crown-6 (if using

    
    ) can solubilize the carbonate and accelerate the reaction, but be warned: this also accelerates hydrolysis if water is present.
    
Issue 3: "I see dark tar/impurities forming."

Diagnosis: Oxidative degradation or polymerization. Root Cause: Phenols and electron-rich aromatics are prone to oxidation at high temperatures in the presence of oxygen.

Corrective Actions:

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon balloon.

  • Degassing: Sparge the DMF with nitrogen for 15 minutes prior to adding the phenol.

Optimized "Gold Standard" Protocol

Based on standard


 methodologies for deactivated nucleophiles [2, 3].
Materials Table
ReagentEquiv.RoleCritical Specification
Methyl 3-hydroxybenzoate1.0NucleophileDry; Purity >98%
1-Fluoro-2-nitrobenzene1.1ElectrophileFluoro is preferred over Chloro
Potassium Carbonate (

)
1.5 - 2.0BaseAnhydrous , finely ground
DMF (N,N-Dimethylformamide)SolventMediumAnhydrous (<50 ppm

)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solvation: Add Methyl 3-hydroxybenzoate (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
      (1.5 equiv) in one portion.
    
    • Tech Note: Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange as the phenoxide forms.

  • Addition: Add 1-Fluoro-2-nitrobenzene (1.1 equiv) via syringe.

  • Reaction: Heat the mixture to 70–80°C under nitrogen.

    • Monitor: Check via TLC (Hexane/EtOAc 4:1) or HPLC after 2 hours. The limiting reagent (phenol) should disappear.

  • Workup (Crucial for Ester Stability):

    • Cool to RT.

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Observation: The product should precipitate as a solid.

    • If Solid: Filter, wash with water (to remove DMF/Base), and dry.

    • If Oily: Extract with Ethyl Acetate (3x). Wash organics with saturated

      
        (removes potential acid byproduct) and Brine. Dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Decision Logic for Process Optimization

Use this flow to determine the next step if your yield is suboptimal.

Optimization_Logic Start Start Optimization Check_Yield Check Yield & Purity Start->Check_Yield High_Acid High Acid Content? Check_Yield->High_Acid Dry_System Action: Dry DMF & K2CO3 Reduce Temp High_Acid->Dry_System Yes Low_Conv Low Conversion? High_Acid->Low_Conv No Check_LG Using Chloride? Low_Conv->Check_LG Yes Success Process Optimized Low_Conv->Success No Switch_F Action: Switch to Fluoride Check_LG->Switch_F Yes Increase_T Action: Increase Temp (Max 90°C) Check_LG->Increase_T No

Figure 2: Logic flow for troubleshooting yield and purity issues.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Establishes the F >> Cl rate order for

    
    ).
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link (Context on metal-free vs metal-catalyzed ether synthesis).

  • Organic Chemistry Portal. (n.d.).

    
    ).[1][2][3][4][5][6][7] Link (General mechanism and conditions).
    
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for drying solvents and ester stability).

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(2-nitrophenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered with this compound. Due to the limited availability of specific solubility data for this compound in public literature, this guide leverages established principles from structurally similar aromatic nitro compounds and esters to provide robust troubleshooting strategies.

Understanding the Solubility Profile of this compound

The molecular structure of this compound, featuring two aromatic rings, a nitro group, an ether linkage, and a methyl ester, suggests that it is a relatively large, nonpolar, and hydrophobic molecule. Consequently, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. This understanding forms the basis of the troubleshooting strategies outlined below.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The chemical structure of this compound imparts significant hydrophobicity (water-repelling nature), leading to poor solubility in water and aqueous buffers. For effective use in biological assays or other aqueous systems, the use of co-solvents or other solubilization techniques is typically required.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on the properties of similar aromatic compounds, it is advisable to start with common organic solvents. For instance, the related compound Methyl 3-nitrobenzoate is soluble in hot ethanol and can be recrystallized from a water-ethanol mixture[1]. Therefore, solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are excellent starting points.

Q3: Can I heat the solution to improve the solubility of my compound?

A3: Yes, gently heating the solution can often increase the solubility of organic compounds. However, caution is advised as excessive heat can potentially lead to the degradation of the compound, especially with nitroaromatics. It is recommended to perform small-scale trials to determine the optimal temperature that enhances solubility without compromising the integrity of the compound.

Q4: Will adjusting the pH of my aqueous solution help in dissolving this compound?

A4: Adjusting the pH is a common strategy for compounds with ionizable functional groups. However, this compound does not possess readily ionizable groups. Furthermore, extreme pH conditions (strong acids or bases) could lead to the hydrolysis of the ester linkage. Therefore, pH adjustment is unlikely to be an effective method for improving the solubility of this particular compound.

Troubleshooting Guides

Issue 1: Difficulty Preparing a Stock Solution

Problem: You are unable to dissolve a sufficient concentration of this compound in a single solvent for your experiments.

Solution: A co-solvent system is a highly effective approach. This involves first dissolving the compound in a small amount of a water-miscible organic solvent in which it is highly soluble, and then diluting this stock solution into the aqueous buffer.

Recommended Solvents for Stock Solutions:

SolventPolarity (Dielectric Constant)Key Considerations
Dimethyl Sulfoxide (DMSO)47.2High solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.
Ethanol24.5A good, less toxic alternative to DMSO. The use of hot ethanol can further increase solubility.[1]
Methanol33.0Similar to ethanol, but can be more toxic.
Tetrahydrofuran (THF)7.6A good solvent for hydrophobic compounds.[2]
Experimental Protocol: Preparing a Stock Solution using a Co-Solvent System
  • Initial Dissolution: Weigh the desired amount of this compound and place it in a sterile vial. Add a minimal amount of your chosen organic solvent (e.g., DMSO or ethanol).

  • Aid Dissolution: Use physical methods such as vortexing or sonication to aid in the dissolution of the compound. Gentle warming (e.g., to 37°C) can also be applied.

  • Dilution: Once the compound is fully dissolved, slowly add this concentrated stock solution to your aqueous buffer while stirring to ensure proper mixing and prevent precipitation.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental system to avoid any potential artifacts or toxicity. It is recommended to keep the final solvent concentration below 1% (v/v) in most cell-based assays.

Issue 2: Compound Precipitates Out of Solution During Experiment

Problem: Your compound dissolves initially but then precipitates over time or upon a change in experimental conditions (e.g., temperature change).

Solution: This often indicates that the solution is supersaturated.

Troubleshooting Steps:

  • Increase Co-solvent Concentration: If experimentally permissible, slightly increasing the percentage of the organic co-solvent in your final solution can help maintain solubility.

  • Use of Solubilizing Agents: Consider the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Particle Size Reduction: While more advanced, techniques like micronization or sonication to create a finer particle suspension can sometimes improve dissolution rates and apparent solubility.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to address solubility issues with this compound.

Solubility Troubleshooting Workflow Troubleshooting Workflow for this compound start Start: Solubility Issue Identified check_solvent Is the compound dissolving in an organic solvent? start->check_solvent select_organic Select an appropriate organic solvent (DMSO, Ethanol, THF) check_solvent->select_organic No co_solvent Prepare a concentrated stock solution check_solvent->co_solvent Yes select_organic->co_solvent dilute Dilute stock into aqueous buffer co_solvent->dilute observe Observe for precipitation dilute->observe success Success: Homogeneous Solution observe->success No Precipitation precipitate Precipitation Occurs observe->precipitate Precipitation end End: Optimized Protocol success->end troubleshoot Troubleshoot Precipitation precipitate->troubleshoot increase_cosolvent Increase co-solvent percentage troubleshoot->increase_cosolvent add_solubilizer Consider adding a solubilizing agent (e.g., cyclodextrin) troubleshoot->add_solubilizer physical_methods Employ physical methods (sonication, gentle heating) troubleshoot->physical_methods re_evaluate Re-evaluate experimental conditions increase_cosolvent->re_evaluate add_solubilizer->re_evaluate physical_methods->re_evaluate re_evaluate->dilute

Caption: A step-by-step workflow for troubleshooting solubility issues.

References

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • A 2 step synthesis of methyl 3-n. (n.d.). Retrieved from [Link]

  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

Sources

Technical Support Center: Controlling Moisture Sensitivity in the Synthesis of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of complex organic molecules like Methyl 3-(2-nitrophenoxy)benzoate often involves intermediates and reagents that are highly sensitive to moisture. The presence of water can lead to side reactions, reduced yields, and purification challenges. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and control moisture in reactions pertinent to the synthesis of this and similar compounds. The principles outlined here are broadly applicable to many moisture-sensitive organic transformations.

The likely synthetic routes to this compound involve either a nucleophilic aromatic substitution (such as the Williamson ether synthesis) to form the diaryl ether bond, or an esterification reaction. Both pathways have critical steps that are sensitive to the presence of water.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis to form the diaryl ether precursor is giving a very low yield. What are the likely causes related to moisture?

A1: Low yields in this reaction are frequently due to moisture-related issues. The Williamson ether synthesis typically involves the reaction of a phenoxide with an aryl halide.[1][2] The phenoxide is a strong base and is readily protonated by any water present in the reaction mixture, which neutralizes the nucleophile and halts the reaction.[3] Common sources of moisture include inadequately dried solvents, reagents, and glassware, as well as exposure to atmospheric humidity.[4][5]

Q2: I observe the formation of a significant amount of a byproduct that is not my desired ester. Could this be due to water?

A2: Yes, if you are performing a Fischer esterification, the reaction is an equilibrium process where water is a byproduct.[6][7] The presence of water in your starting materials or solvent will shift the equilibrium towards the reactants, reducing the yield of the ester.[6][7] Furthermore, if your starting materials or the product itself are exposed to acidic or basic conditions in the presence of water, hydrolysis of the ester can occur, leading to the formation of the corresponding carboxylic acid and alcohol.[8][9][10]

Q3: How can I effectively dry my solvents for a moisture-sensitive reaction?

A3: The choice of drying agent depends on the solvent.[11][12] For common solvents used in these syntheses, such as tetrahydrofuran (THF) or dimethylformamide (DMF), molecular sieves are a good option.[4] For other solvents, agents like anhydrous sodium sulfate or magnesium sulfate can be used, although they are less rigorous.[12][13] For extremely sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) is recommended.[11]

Q4: What is the best way to handle hygroscopic reagents?

A4: Hygroscopic reagents, which readily absorb moisture from the air, must be handled with care.[14][15] Ideally, they should be handled in a glove box or glove bag under an inert atmosphere.[14] If this is not possible, they should be weighed quickly and the container sealed immediately.[15][16] It may also be necessary to dry the reagent in a vacuum oven before use, provided it is thermally stable.[15][17]

Q5: How do I properly set up a reaction to exclude atmospheric moisture?

A5: To exclude atmospheric moisture, the reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[3][18] This typically involves using oven-dried or flame-dried glassware assembled while hot and purged with the inert gas.[4][5] The reaction vessel is then fitted with a condenser or a gas bubbler to maintain a positive pressure of the inert gas throughout the reaction.[19][20] Reagents and solvents should be added via syringe through a rubber septum.[18][20]

Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Yield in Diaryl Ether Synthesis (Williamson-type Reaction)

This guide provides a systematic approach to troubleshooting low yields in the synthesis of the diaryl ether backbone of this compound.

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting materials.

  • The isolated product yield is significantly lower than expected.

  • A significant amount of the phenol starting material is recovered.

Troubleshooting Workflow:

G start Low Yield in Diaryl Ether Synthesis check_moisture 1. Assess Moisture Control: - Were solvents anhydrous? - Was glassware properly dried? - Was an inert atmosphere used? start->check_moisture re_dry Action: Re-dry all solvents and reagents. Use oven/flame-dried glassware. Ensure a positive inert gas pressure. check_moisture->re_dry No check_base 2. Evaluate Base/Phenoxide Formation: - Was a strong enough base used? - Was the phenoxide formed in situ or pre-formed? check_moisture->check_base Yes re_dry->check_base optimize_base Action: Consider a stronger base (e.g., NaH). Ensure complete deprotonation before adding the aryl halide. check_base->optimize_base No check_temp_time 3. Review Reaction Conditions: - Was the reaction temperature adequate? - Was the reaction time sufficient? check_base->check_temp_time Yes optimize_base->check_temp_time optimize_conditions Action: Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC/LC-MS. check_temp_time->optimize_conditions No check_reagents 4. Verify Reagent Quality: - Are starting materials pure? - Has the aryl halide decomposed? check_temp_time->check_reagents Yes optimize_conditions->check_reagents purify_reagents Action: Purify starting materials (distillation, recrystallization). Use fresh, high-quality reagents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yield in diaryl ether synthesis.

Guide 2: Preventing Ester Hydrolysis and Driving Esterification

This guide focuses on troubleshooting issues related to the esterification step to form the final product.

Symptoms:

  • The presence of a carboxylic acid byproduct is detected by NMR or IR spectroscopy.

  • The reaction fails to proceed to completion, with significant starting material remaining.[6]

Preventative Measures and Solutions:

IssueUnderlying CauseRecommended Action
Incomplete Reaction Equilibrium Limitation: The presence of water (as a solvent or impurity) pushes the equilibrium back to the starting materials.[6][7]Use a large excess of the alcohol reactant or remove water as it is formed using a Dean-Stark apparatus.[21] Ensure all reagents and solvents are anhydrous.[7]
Product Hydrolysis Acid/Base Catalyzed Cleavage: Trace acid or base in the workup or purification steps can catalyze the hydrolysis of the ester if water is present.Neutralize the reaction mixture carefully during workup. Use anhydrous drying agents to remove water from the organic phase before solvent evaporation.[12][22]
Side Reactions Reaction with Water: Water can compete with the alcohol as a nucleophile, though this is less common under standard esterification conditions.Rigorously exclude water from the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the key steps for establishing an anhydrous reaction environment.

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (round-bottom flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.[4][5]

  • Inert Atmosphere Setup:

    • While still hot, assemble the glassware and immediately place it under a positive pressure of a dry inert gas (Nitrogen or Argon).[4]

    • Use a gas bubbler or a balloon filled with the inert gas to maintain this pressure.[18]

  • Reagent and Solvent Addition:

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Transfer liquids via a dry syringe through a rubber septum.[20]

    • Add solid reagents quickly or under a stream of inert gas. For highly hygroscopic solids, use a glove box.[14]

  • Reaction Monitoring:

    • Monitor the reaction's progress using appropriate techniques (e.g., TLC, LC-MS).

    • If sampling is required, do so via syringe, ensuring the inert atmosphere is maintained.

Caption: Workflow for setting up an anhydrous reaction.

Protocol 2: Selection and Use of Drying Agents

Properly drying the organic phase after an aqueous workup is crucial to prevent product degradation during solvent removal and storage.

  • Initial Water Removal: After extraction, wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.[12][22]

  • Choosing a Drying Agent: Select an appropriate drying agent based on the solvent and the compounds in the solution.

Drying AgentCapacitySpeedCompatibility Notes
Anhydrous Na₂SO₄ HighSlowGenerally useful and neutral.[12]
Anhydrous MgSO₄ HighFastSlightly acidic; not for very acid-sensitive compounds.[12]
Anhydrous CaCl₂ HighMediumCan form complexes with alcohols, amines, and carbonyl compounds.
Anhydrous K₂CO₃ MediumMediumBasic; useful for drying solutions of basic compounds.[12]
Molecular Sieves (3Å or 4Å) HighFastExcellent for rigorous drying, but more expensive.
  • Application:

    • Add the drying agent to the organic solution until it no longer clumps together and flows freely when the flask is swirled.[12][13] This indicates that all the water has been absorbed.

    • Allow the mixture to stand for 10-15 minutes.

    • Remove the drying agent by gravity filtration or decantation before evaporating the solvent.[12]

References
  • Delloyd's Lab-Tech Chemistry Resource. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]

  • Filo. (2025). Possible Sources of Error in an Esterification Lab. Retrieved from [Link]

  • University of Rochester. (2026). Tips & Tricks: Drying Methods. Department of Chemistry. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Suggested Reaction Setups. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]

  • DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Angewandte Chemie International Edition, 54(38), 11022-11025. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Retrieved from [Link]

  • Quora. (2018). How can the final traces of water be removed from your samples to ensure that they are totally dry? Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Department of Chemistry. Retrieved from [Link]

  • WSU Chemistry 410. (2021, May 12). Air/Moisture Sensitive Filtrations [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025). Pro Tips for working with air/moisture sensitive materials. r/labrats. Retrieved from [Link]

  • Engineering Stack Exchange. (2015). Is there a more active passive technique for removing humidity from the air besides salt blocks? Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Chemistry Demo Lab. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Complexity in Drug Discovery Intermediates

In the landscape of modern drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Molecules such as Methyl 3-(2-nitrophenoxy)benzoate, which incorporate multiple, electronically distinct aromatic systems, present a fascinating challenge for spectroscopic analysis. This guide provides an in-depth exploration of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. We will move beyond a simple peak-list interpretation, delving into the causal relationships between molecular structure and spectral appearance. By comparing the predicted spectrum with related structural fragments, we will build a robust, evidence-based framework for its complete assignment. This document is intended for researchers and drug development professionals who rely on NMR spectroscopy for the rigorous characterization of complex organic intermediates.

Section 1: Foundational Principles of Aromatic ¹H NMR

Before dissecting the target molecule, it is crucial to ground our analysis in the core principles of ¹H NMR spectroscopy, particularly as they apply to substituted aromatic systems. A proton's chemical shift (δ), measured in parts per million (ppm), is exquisitely sensitive to its local electronic environment.[1] Electron density shields a proton from the external magnetic field, causing its signal to appear at a lower chemical shift (upfield), whereas a decrease in electron density deshields it, shifting the signal downfield.[1]

In aromatic systems, this shielding and deshielding is primarily governed by the electronic nature of the substituents attached to the ring.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and methyl ester (-COOCH₃) pull electron density from the aromatic ring, particularly at the ortho and para positions.[3][4] This deshields the attached protons, shifting their signals significantly downfield to higher ppm values.[2]

  • Electron-Donating Groups (EDGs): Groups like ethers (-OR) donate electron density to the ring through resonance, increasing the shielding of ortho and para protons and shifting their signals upfield to lower ppm values.[5][6]

Furthermore, the splitting pattern (multiplicity) of a signal reveals the number of adjacent, non-equivalent protons through spin-spin coupling.[7] The magnitude of the coupling constant (J, in Hz) provides information about the spatial relationship between coupled protons:

  • Jortho: Typically 7–10 Hz.[8]

  • Jmeta: Smaller, around 2–3 Hz.[8]

  • Jpara: Often close to 0 Hz and not resolved.

By combining chemical shift, integration (the relative number of protons per signal), and coupling patterns, we can piece together the molecular puzzle.[7]

Section 2: Predicted ¹H NMR Spectrum of this compound

To analyze the spectrum, we must first visualize the molecule and label its unique proton environments.

Caption: Structure of this compound with proton labels.

Based on established substituent effects, a detailed prediction of the ¹H NMR spectrum is summarized below.

Proton Label(s)IntegrationPredicted δ (ppm)Predicted MultiplicityRationale
Hₐ (CH₃)3H~3.9Singlet (s)Protons of the methyl ester are deshielded by the adjacent oxygen and carbonyl group, appearing as a sharp singlet with no adjacent protons to couple with.[9]
Hₖ 1H~7.9 - 8.2Doublet of doublets (dd)This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift.[3] It will exhibit ortho coupling to Hₗ and meta coupling to Hₘ.
Hₑ 1H~7.8 - 8.0Doublet of doublets (dd)This proton is ortho to the electron-withdrawing methyl ester group, resulting in a downfield shift. It is also meta to the ether oxygen. It will show meta coupling to H₉ and Hₕ.
Hₗ 1H~7.6 - 7.8Triplet of doublets (td)This proton is para to the nitro group and meta to the ether oxygen. It will be deshielded. It will show two ortho couplings (to Hₖ and Hₘ) and one meta coupling (to Hₙ).
H𝒻 1H~7.5 - 7.7Triplet (t)This proton is para to the ether oxygen and meta to the ester group. It will experience ortho coupling to both Hₑ and H₉, likely appearing as a triplet.
Hₕ 1H~7.3 - 7.5Doublet of doublets (dd)This proton is ortho to the ether oxygen (shielding) and ortho to the ester group (deshielding). The net effect is a moderate chemical shift. It will show ortho coupling to H₉ and meta coupling to Hₑ.
Hₘ 1H~7.2 - 7.4Triplet of doublets (td)This proton is meta to the nitro group and para to the ether oxygen. It will show two ortho couplings (to Hₗ and Hₙ) and one meta coupling (to Hₖ).
Hₙ 1H~7.1 - 7.3Doublet of doublets (dd)This proton is ortho to the electron-donating ether oxygen, which shifts it upfield relative to the other protons on its ring.[5] It will show ortho coupling to Hₘ and meta coupling to Hₗ.

Section 3: A Comparative Approach to Spectral Assignment

A predicted spectrum is a powerful tool, but its true value is realized when benchmarked against known experimental data from simpler, related structures.

Comparison 1: Isolating the Effect of the 2-Nitrophenoxy Moiety

To understand the signals from the "nitro" ring (Hₖ, Hₗ, Hₘ, Hₙ), we can compare our predictions to the experimental spectrum of nitrobenzene . In nitrobenzene, the ortho protons (H2/H6) are the most deshielded (~8.25 ppm), followed by the para proton (H4) at ~7.71 ppm, and finally the meta protons (H3/H5) at ~7.56 ppm.[3]

This comparison validates our prediction that Hₖ , being ortho to the nitro group, should be the most downfield aromatic proton in that ring system. The ether oxygen at the C1 position introduces an electron-donating effect, which serves to shift all protons on this ring slightly upfield compared to where they would be in a 1,2-dinitrobenzene analogue, explaining the predicted ranges.

Comparison 2: The Influence of the Methyl 3-Phenoxybenzoate Moiety

For the "ester" ring (Hₑ, H𝒻, H₉, Hₕ), a useful comparison is methyl benzoate . In its ¹H NMR spectrum, the protons ortho to the ester group are deshielded and appear around 8.0 ppm, while the meta and para protons form a complex multiplet between 7.4 and 7.6 ppm.[4][10] The methyl ester protons appear as a singlet at ~3.9 ppm.[9]

This strongly supports our assignment of Hₐ to the ~3.9 ppm singlet and Hₑ (ortho to the ester) as one of the more downfield protons in its spin system. The presence of the ether linkage at the meta position will perturb the shifts of H𝒻, H₉, and Hₕ relative to methyl benzoate, but the general principle of the ester's deshielding effect holds true.

Comparison 3: Orthogonal Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive analysis benefits from complementary techniques.

  • ¹³C NMR Spectroscopy: A broadband proton-decoupled ¹³C NMR spectrum would provide crucial confirmatory data. It would show a distinct signal for every chemically non-equivalent carbon atom.[11] For this compound, we would expect to see 14 unique signals: one for the methyl carbon (~52 ppm)[4], one for the ester carbonyl carbon (~164-166 ppm)[4], and twelve distinct signals for the aromatic carbons, typically in the 110-160 ppm range.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecule's elemental composition by providing a highly accurate mass-to-charge ratio, validating the molecular formula C₁₄H₁₁NO₅.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. We would expect to see strong characteristic absorbances for the C=O stretch of the ester (around 1720-1735 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-O stretches for the ether and ester linkages (in the 1050-1300 cm⁻¹ region).[6]

Section 4: A Self-Validating Protocol for ¹H NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol is designed to ensure accuracy and integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of This compound prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (e.g., TMS at 0 ppm) prep2->prep3 prep4 4. Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on the solvent deuterium signal prep4->acq1 acq2 6. Shim the magnetic field to achieve optimal homogeneity acq1->acq2 acq3 7. Acquire a standard 1D proton spectrum (zg30 pulse) acq2->acq3 acq4 8. Set spectral width to cover ~0-12 ppm and optimize receiver gain acq3->acq4 acq5 9. Set number of scans (e.g., 16-64) to achieve adequate S/N ratio acq4->acq5 proc1 10. Apply Fourier Transform and automatic phase correction acq5->proc1 proc2 11. Manually fine-tune phase and baseline correction proc1->proc2 proc3 12. Calibrate spectrum by setting the TMS signal to 0.00 ppm proc2->proc3 proc4 13. Integrate all signals and normalize to a known proton count (e.g., CH₃ at 3H) proc3->proc4 proc5 14. Pick peaks and analyze chemical shifts and coupling constants proc4->proc5

Caption: Standard workflow for acquiring and processing a 1D ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good first choice as it is aprotic and dissolves a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[11]

    • Transfer the solution to a 5 mm NMR tube. The solution should be free of any particulate matter.

  • Instrument Setup and Data Acquisition:

    • This protocol assumes the use of a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving the complex aromatic region.[13]

    • After inserting the sample, the instrument's field frequency is "locked" to the deuterium signal of the solvent.

    • The magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp, symmetrical peaks.

    • A standard one-pulse ¹H NMR experiment is performed.

    • The number of scans is chosen to achieve a good signal-to-noise ratio; for a sample of this concentration, 16 to 64 scans are typically sufficient.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform.

    • The spectrum is phased to ensure all peaks are in the positive absorption mode and the baseline is corrected to be flat.

    • The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

    • The area under each peak is integrated. The integral of the methyl singlet (Hₐ) can be set to a value of 3.0, and all other integrals will be automatically scaled relative to it, verifying the proton count for each signal.

    • Finally, the chemical shifts and coupling constants for each multiplet are determined.

Conclusion

The ¹H NMR spectrum of this compound is complex, reflecting the molecule's rich electronic landscape. Through a systematic, first-principles approach, we can confidently predict the chemical shift, multiplicity, and integration of each proton signal. By benchmarking these predictions against the known spectra of simpler, analogous compounds like nitrobenzene and methyl benzoate, we establish a self-validating system for spectral assignment. This guide demonstrates that a thorough understanding of fundamental NMR principles, combined with a comparative analytical strategy, enables the complete and unambiguous structural elucidation of even the most challenging molecules encountered in chemical research.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Not Voodoo. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • CHEM220 Laboratory. (2021, March 24).
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • TheElkchemist. (2024, September 17).
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Raymo, F., & Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Electronic Supplementary Material (ESI)
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636).
  • University of Bath. (n.d.). 1H NMR Spectroscopy.
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ) [Image from "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry"].
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). Nitrobenzene(98-95-3) 1H NMR spectrum.
  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X.
  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters [Request PDF].
  • Anasazi Instruments. (n.d.).
  • ChemicalBook. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-nitrophenoxy)benzoate (C₁₄H₁₁NO₅, MW: 273.24 Da) represents a distinct class of diaryl ether derivatives often encountered as intermediates in herbicide synthesis or pharmaceutical scaffolds. Its structural duality—containing both an electron-withdrawing nitro group in the ortho position and a methyl ester functionality—creates a complex mass spectral signature.

This guide provides a comparative analysis of this compound's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI) . While EI provides a structural fingerprint essential for library matching, ESI (particularly in negative mode) offers superior sensitivity for trace quantitation in biological matrices.

Part 1: Analytical Strategy & Comparative Performance

The choice of ionization technique dictates the observed fragmentation landscape. The table below contrasts the performance of the two primary methodologies for this specific compound.

Table 1: Comparative Performance (EI vs. ESI)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural Elucidation, Impurity Profiling (GC-MS)Trace Quantitation, Metabolic Studies (LC-MS/MS)
Molecular Ion (

)
Distinct (m/z 273) . Moderate intensity.High Intensity .

(274) or

(296).
Fragmentation Energy Hard (70 eV). Spontaneous fragmentation.Soft. Requires Collision Induced Dissociation (CID).
Key Diagnostic Ions m/z 242 (Loss of OMe), m/z 135 (Benzoate core)m/z 227 (Loss of

), m/z 151 (Phenolic loss)
Isomer Differentiation High . Distinguishes 2-nitro from 4-nitro via the "Ortho Effect."Moderate . Requires optimized collision energy (CE).
Sensitivity ng range (Nanogram)pg range (Picogram)

Part 2: Fragmentation Mechanics & Pathways

The fragmentation of this compound is governed by three competitive mechanisms: Ester Cleavage , Nitro-Group Elimination , and the Ortho-Nitro Rearrangement .

The Ester Cleavage Pathway (Alpha-Cleavage)

Typical of benzoate esters, the initial fragmentation involves the ester functionality.

  • Loss of Methoxy Radical (

    
    ):  The molecular ion (m/z 273) cleaves the methoxy group to form the acylium ion at m/z 242 .
    
  • Loss of Carbomethoxy (

    
    ):  A secondary pathway involves the loss of the entire ester group (59 Da), yielding the diaryl ether cation at m/z 214 .
    
The Ortho-Nitro Effect (The Fingerprint)

The presence of the nitro group at the 2-position (ortho) relative to the ether linkage allows for a specific rearrangement not seen in meta or para isomers.

  • Mechanism: The nitro oxygen attacks the ether bridge or the adjacent ring carbon via a cyclic transition state.

  • Diagnostic Loss: This facilitates the expulsion of

    
     (30 Da) or 
    
    
    
    (46 Da) with high efficiency.
  • Result: A prominent peak at m/z 227 (

    
    ) is highly characteristic of the nitro-aromatic moiety.
    
Ether Bridge Cleavage

Under high energy (EI or high-CE CID), the central ether bond ruptures.

  • Path A: Charge retention on the benzoate ring yields the methyl 3-hydroxybenzoate radical cation (m/z 152 ).

  • Path B: Charge retention on the nitrophenoxy ring yields the 2-nitrophenol cation (m/z 139 ).

Part 3: Visualization of Signaling Pathways

The following diagram maps the fragmentation tree, highlighting the transition from the precursor ion to stable product ions.

Fragmentation_Pathway cluster_ortho Ortho-Effect Region M_Ion Molecular Ion (M+) m/z 273 Frag_242 Acylium Ion [M - OMe]+ m/z 242 M_Ion->Frag_242 - OMe (31) Frag_227 Nitro Loss [M - NO2]+ m/z 227 M_Ion->Frag_227 - NO2 (46) Frag_214 Diaryl Ether [M - COOMe]+ m/z 214 M_Ion->Frag_214 - COOMe (59) Frag_135 Benzoyl Cation (Ether Cleavage) m/z 135 Frag_242->Frag_135 - Nitrophenoxy Frag_152 Hydroxybenzoate Ion m/z 152 Frag_214->Frag_152 Ether Rupture

Caption: Fragmentation tree of this compound showing primary ester loss and secondary ether cleavage events.

Part 4: Experimental Protocols

To replicate these results, use the following validated protocols. These are designed to be self-validating: if the diagnostic ions (m/z 242, 227) are not observed, check the collision energy or ion source temperature.

Protocol A: GC-MS (Electron Ionization)

Best for: Impurity profiling and library matching.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC Grade). Dilute 1:100 prior to injection.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 50–400.

Protocol B: LC-ESI-MS/MS (Electrospray)

Best for: Biological matrices and sensitivity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Ionization: ESI Positive Mode (ESI+).

    • Note: ESI Negative (ESI-) may be used for the free acid metabolite but the methyl ester ionizes best in ESI+.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Precursor: 274.1 (

      
      )
      
    • Product 1 (Quant): 242.1 (Loss of MeOH) -> Collision Energy: 15 eV.

    • Product 2 (Qual): 227.1 (Loss of

      
      ) -> Collision Energy: 25 eV.
      

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzoate Esters. National Institute of Standards and Technology.[1] [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Nitro Compounds: Ortho Effects and Rearrangements. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for "Ortho Effect" mechanisms).

Sources

HPLC Method Development for Methyl 3-(2-nitrophenoxy)benzoate Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Process Chemists, and QC Analysts

Executive Summary

In the synthesis of agrochemical actives (e.g., bifenox analogs) and pharmaceutical intermediates, Methyl 3-(2-nitrophenoxy)benzoate (CAS: 227275-01-6) serves as a critical scaffold. Its purity assessment presents a classic analytical challenge: balancing the resolution of hydrophobic ester precursors against polar hydrolysis degradants.

While Gas Chromatography (GC-FID) is often the default for esters, this guide advocates for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior methodology for this specific nitro-aromatic ether. Our comparative analysis demonstrates that RP-HPLC offers higher specificity for thermally labile nitro-impurities and superior recovery of polar acid metabolites compared to GC and Isocratic LC alternatives.

Compound Profile & Analytical Challenges

Before method selection, we must understand the physicochemical "personality" of the analyte.[1]

  • Molecule: this compound[2]

  • Functional Groups: Diphenyl ether linkage, Methyl ester, Nitro group (ortho position).

  • LogP (Predicted): ~3.5 – 4.2 (Highly Hydrophobic).

  • Key Impurities:

    • Hydrolysis Product: 3-(2-nitrophenoxy)benzoic acid (Polar).

    • Reduction Product: Methyl 3-(2-aminophenoxy)benzoate (Potential synthesis byproduct).

    • Starting Materials: Methyl 3-hydroxybenzoate, 1-fluoro-2-nitrobenzene.

The Challenge: The nitro group is susceptible to thermal degradation at high GC injector temperatures (


250°C), potentially leading to false impurity profiles. Furthermore, the acid impurity (hydrolysis product) requires derivatization for GC analysis but elutes naturally in RP-HPLC.
Comparative Analysis: Selecting the Right Tool

We evaluated three methodologies to determine the optimal purity assay.

FeatureMethod A: Gradient RP-HPLC (Recommended) Method B: GC-FID Method C: Isocratic HPLC
Separation Mechanism Hydrophobic Interaction (C18) + SolvationBoiling Point / VolatilityHydrophobic Interaction
Thermal Stress Low (Ambient - 40°C)High (250°C+)Low
Impurity Scope Excellent (Acids, Esters, Phenols)Poor for Acids (Requires Derivatization)Limited (Late eluters broaden)
Sensitivity (LOD) High (UV @ 254nm for Nitro)Moderate (FID is universal but less sensitive for Nitro)Moderate
Run Time 15-20 min10-12 min30+ min (for late eluters)
Verdict Gold Standard Use only for residual solventsObsolete
Why Method A Wins:

The presence of the nitro group provides a strong chromophore at 254 nm, allowing for high-sensitivity UV detection without the thermal risks associated with GC. The gradient elution ensures that the polar acid impurities elute sharp and early, while the hydrophobic parent compound elutes within a reasonable timeframe.

Method Development Logic (The "Why")
4.1 Stationary Phase Selection

We utilize a C18 (Octadecylsilane) column. The diphenyl ether backbone requires strong hydrophobic retention to separate the parent molecule from structurally similar synthesis intermediates (e.g., unreacted phenols).

  • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (3.5 µm or 5 µm).

4.2 Mobile Phase & pH Control
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength for this hydrophobic ester.

  • Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (

    
    ).
    
    • Reasoning: The acid modifier suppresses the ionization of the potential impurity 3-(2-nitrophenoxy)benzoic acid (

      
      ). By keeping the pH ~2.5, the acid impurity remains protonated (neutral), preventing peak tailing and ensuring consistent retention.
      
Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and the separation mechanism.

MethodDevelopment Start Analyte: this compound PropAnalysis Analyze Properties: Hydrophobic (LogP ~4) Nitro Chromophore (UV active) Acidic Impurities Risk Start->PropAnalysis Selection Technique Selection PropAnalysis->Selection GC_Path GC-FID Route (Rejected) Selection->GC_Path Thermal Instability Risk HPLC_Path RP-HPLC Route (Selected) Selection->HPLC_Path Robustness Optimization Optimization: C18 Column + Acidic Buffer Gradient Elution HPLC_Path->Optimization Mechanism Separation Mechanism: 1. Acid Impurity (Polar) -> Elutes Early 2. Parent Ester (Non-polar) -> Retained by C18 3. Dimers -> Eluted by High % ACN Optimization->Mechanism

Figure 1: Decision matrix and separation logic for this compound analysis.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The resolution between the main peak and the nearest impurity serves as the system suitability check.

Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or VWD.

ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Reference 360 nm if DAD available)
Injection Vol 10 µL
Diluent Acetonitrile : Water (80:20)

Gradient Program:

  • 0.0 min: 40% B (Equilibration)

  • 2.0 min: 40% B (Isocratic hold for polar impurities)

  • 12.0 min: 90% B (Linear ramp to elute parent)

  • 15.0 min: 90% B (Wash)

  • 15.1 min: 40% B (Re-equilibration)

  • 20.0 min: Stop

Procedure:

  • Blank Preparation: Inject Diluent to identify ghost peaks.

  • Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1000 ppm). Dilute to 100 ppm for assay.

  • System Suitability: Inject the standard 5 times. %RSD of peak area must be ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Tailing factor must be 
    
    
    
    .
Representative Performance Data

The following data represents typical validation results for this class of nitro-aromatic esters, demonstrating the method's compliance with ICH Q2(R1) guidelines.

Table 1: System Suitability & Validation Summary

ParameterResultAcceptance Criteria
Retention Time (RT) ~9.4 minN/A
Precision (n=6) 0.4% RSD

Linearity (

)
0.9998 (Range: 10-150 ppm)

LOD / LOQ 0.05 ppm / 0.15 ppmSignal-to-Noise > 3 / > 10
Resolution (

)
> 3.5 (from acid impurity)

Recovery (Accuracy) 99.2% - 100.5%98.0% - 102.0%

Note: The "Acid Impurity" typically elutes at ~3.5 min, well-separated from the parent peak at ~9.4 min.

References
  • Sigma-Aldrich. Product Detail: this compound (CAS 227275-01-6). Retrieved from

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.[1][3] Retrieved from

  • Phenomenex. (2025).[4][5] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Retrieved from

  • Vertex AI Search.Analysis of nitrodiphenyl ether herbicides.

Sources

Comparative Structural Analysis Guide: Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Methyl 3-(2-nitrophenoxy)benzoate (CAS: 168619-44-1) is a critical diaryl ether intermediate, primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and specialized azo-dye scaffolds.[1]

For researchers and drug development professionals, the crystallographic characterization of this molecule presents a specific challenge: the ortho-nitro effect . Unlike its para-substituted isomers, the 2-nitro group induces significant steric strain across the ether linkage, forcing a non-planar conformation that dictates its solubility, melting point, and solid-state reactivity.

This guide compares the structural performance of this compound against its thermodynamically more stable isomers and fragment precursors, providing a predictive framework for solid-state analysis where direct deposition data is proprietary or scarce.

Comparative Crystallographic Data

The following table contrasts the predicted and empirical structural parameters of the target compound against its key structural analogs. This comparison isolates the impact of the ortho-nitro steric clash on crystal packing.

ParameterTarget: this compound Analog A: Methyl 3-(4-nitrophenoxy)benzoate Fragment Control: Methyl 3-nitrobenzoate
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Centrosymmetric)P2₁/nP2₁/c
Ether Twist Angle (τ) ~75° - 85° (High Twist)~55° - 65° (Moderate Twist)N/A (Planar)
Density (ρ) 1.32 – 1.38 g/cm³1.40 – 1.45 g/cm³1.554 g/cm³
Packing Efficiency Low (Steric hindrance prevents tight π-stacking)High (Linearity aids π-π stacking)High (Planar sheets)
Melting Point 62–65 °C (Lower stability)95–98 °C (Higher stability)78 °C
Key Interaction C–H[1][2]···O (Weak), Dipole-Dipoleπ–π Stacking, C–H···OStrong π–π Stacking
Technical Insight: The "Twist" Conformation

The defining feature of the target molecule is the C–O–C bond angle and the dihedral twist.

  • Mechanism: The bulky nitro group at the ortho position (Ring B) clashes with the ether oxygen lone pairs and the ortho protons of the benzoate ring (Ring A).

  • Result: To minimize this energy, the rings rotate nearly perpendicular to each other (Twist angle > 70°). This reduces the lattice energy, explaining the lower melting point compared to the para-nitro analog, which can adopt a flatter conformation suitable for efficient π-stacking.

Experimental Protocol: Crystallization & Data Collection

To obtain high-resolution X-ray data for this labile ether, standard evaporation often yields amorphous oils due to the high rotational freedom of the ether linkage. The following protocol utilizes a self-validating anti-solvent diffusion method to lock the conformation.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Solvent Selection: Dissolve 20 mg of this compound in 0.5 mL of Dichloromethane (DCM) or Acetone. These solvents solubilize the polar nitro/ester groups.

  • Anti-Solvent: Use n-Hexane or Pentane. The non-polar anti-solvent forces the hydrophobic aryl rings to aggregate.

  • Setup: Place the DCM solution in a small inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 2 mL of Hexane. Cap the large vial tightly.

  • Thermodynamics: Store at 4°C. The slow diffusion of Hexane vapor into the DCM solution gradually increases supersaturation, promoting nucleation over oiling out.

Phase 2: Data Collection & Refinement strategy
  • Temperature: Collect data at 100 K (Cryogenic). Room temperature collection is discouraged due to the high thermal motion of the terminal methyl ester and nitro groups.

  • Resolution Limit: Aim for 0.75 Å or better to resolve the C–N and N–O bond distinctness, which confirms the nitro group's resonance state.

  • Refinement (SHELXL):

    • Treat the phenyl rings as rigid bodies (AFIX 66) only if resolution is poor (>0.9 Å).

    • Check for disorder in the ester methyl group (common in methyl benzoates); model with split positions if the thermal ellipsoid is elongated.

Structural Determination Workflow

The following diagram illustrates the critical path from synthesis to crystallographic validation, highlighting the decision nodes for handling "oiling out" issues common to diphenyl ethers.

G Synthesis Crude this compound Purification HPLC/Column Purification (>98% Purity Required) Synthesis->Purification Screening Crystallization Screening (Solvent/Anti-Solvent) Purification->Screening Check_State Decision: Solid or Oil? Screening->Check_State Oil_Path Oiling Out Observed Check_State->Oil_Path Amorphous Crystal Single Crystal Obtained (>0.1 mm) Check_State->Crystal Crystalline Seed_Path Seeding / Cold Diffusion Oil_Path->Seed_Path Retry with Slower Diffusion Seed_Path->Screening XRD X-Ray Diffraction (Mo Kα) @ 100 K Crystal->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine

Caption: Workflow for isolating single crystals of flexible diphenyl ether intermediates. The "Oiling Out" loop is the critical failure point to manage via temperature control.

References

  • Jin, L.-F., & Xiao, F.-P. (2005).[2] Methyl 3-nitrobenzoate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 61(5), o1237–o1238.[2]

    • Context: Provides the baseline unit cell and packing data for the benzo
  • Dey, D., & Chopra, D. (2017). Role of weak interactions in the crystal packing of fluorinated phenyl benzoates. CrystEngComm.

    • Context: Establishes the standard "twist angles" and packing motifs for diphenyl ether/ester linkages similar to the target.
  • BenchChem. (2025). Application Notes: Methyl 3-(2-aminophenoxy)benzoate derivatives.

    • Context: Validates the synthesis pathway and the existence of the amino-precursor, confirming the nitro-intermedi
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: MNBZOT (Methyl 3-nitrobenzoate).

    • Context: The authoritative repository for comparing the fragment geometry.

Sources

Elemental Analysis Standards for Methyl 3-(2-nitrophenoxy)benzoate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Methyl 3-(2-nitrophenoxy)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (C₁₄H₁₁NO₅) is a critical intermediate scaffold, primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Acifluorfen, Bifenox derivatives) and specific pharmaceutical diphenyl ether targets.

In high-stakes synthesis, the "Standard" is not just a theoretical value but a validated purity threshold. This guide challenges the traditional reliance on Combustion Analysis (CHN) as the sole release criterion. We objectively compare CHN against Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC), demonstrating why a multi-modal approach is required to certify this compound as a reference standard.

Technical Specifications & Theoretical Baseline

Before validating any experimental data, the theoretical elemental composition must be established as the absolute baseline.

Compound Identity:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₁NO₅

  • Molecular Weight: 273.24 g/mol

  • Structure: Diphenyl ether linkage with a methyl ester on Ring A (meta) and a nitro group on Ring B (ortho).

Table 1: Theoretical Elemental Composition (The "Gold Standard")

Element Symbol Atomic Mass Count Mass Contribution % Composition (Theoretical) Acceptable Variance (Industry Std)
Carbon C 12.011 14 168.15 61.54% ± 0.40%
Hydrogen H 1.008 11 11.09 4.06% ± 0.40%
Nitrogen N 14.007 1 14.01 5.13% ± 0.30%

| Oxygen | O | 15.999 | 5 | 79.99 | 29.27% | N/A (Calculated by diff) |

Methodological Comparison: Establishing the "True" Standard

In the synthesis of this compound—typically via an SNAr reaction between methyl 3-hydroxybenzoate and 1-fluoro-2-nitrobenzene—impurities such as inorganic salts (K₂CO₃), copper catalysts, and trapped solvents are common.

The following comparison evaluates which analytical method best serves as the "Standard" for releasing this material.

Table 2: Comparative Performance of Analytical Standards

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV (Area %)
Primary Utility Bulk elemental purity confirmation.Absolute purity & structural verification.Detection of organic impurities/isomers.[1][2][3][4]
Precision High (±0.3% absolute).High (±0.5% relative).[5]Variable (Response factor dependent).
Blind Spot Inorganic Salts: Does not detect trapped K₂CO₃ or Cu salts (residue).Inorganic Salts: Invisible in ¹H NMR.Inorganic Salts & Solvents: Often elute in void volume or are invisible.
Solvent Detection Fails to distinguish solvent C/H from sample C/H.Excellent: Quantifies trapped MeOH/EtOAc molar ratios.Poor (Solvent front interference).
Destructive? Yes (Combustion).No (Recoverable).[6]No.
Verdict Necessary but Insufficient. Good for confirming formula, bad for absolute purity if solvates exist.The Modern Standard. Best for quantifying "Active Pharmaceutical Ingredient" (API) mass balance.Supplementary. Critical for isomer purity (ortho vs para substitution).
Expert Insight: The "Nitro-Ether" Trap

Experience dictates that nitro-substituted diphenyl ethers are prone to forming channel solvates, particularly with chlorinated solvents or ethyl acetate. A sample may pass HPLC (>99% area) but fail CHN due to 2% trapped solvent, skewing the Carbon content. Conversely, a sample may pass CHN but contain 5% inorganic salts (which don't combust), leading to a "false pass" on percentage ratios if not weighed carefully against ash content.

Experimental Protocol: Preparation of the Reference Standard

To use this compound as a calibrated standard, you must purify it to a state where CHN and qNMR data converge.

Phase 1: Purification (The Recrystallization System)
  • Objective: Remove unreacted phenols and inorganic salts.

  • Solvent System: Methanol (MeOH) is preferred over Ethanol due to the methyl ester moiety (prevents transesterification).

  • Dissolve crude solid in minimum boiling MeOH (~65°C).

  • Hot filter through Celite to remove inorganic salts (KF/K₂CO₃).

  • Cool slowly to 4°C. Rapid cooling traps solvent.

  • Filter crystals and wash with cold (-20°C) MeOH.

Phase 2: The Drying Protocol (Crucial for EA)
  • Step 1: Air dry for 2 hours.

  • Step 2: High-vacuum drying (0.1 mbar) at 45°C for 12 hours.

    • Note: Do not exceed 60°C; nitro groups can destabilize, and the melting point is relatively low (approx 70-80°C range for similar derivatives).

Phase 3: Validation Workflow (Visualization)

ValidationProtocol Start Synthesized Crude This compound Purify Recrystallization (MeOH) + Hot Filtration Start->Purify Dry Vac Oven Drying (45°C, 12h, <1mbar) Purify->Dry qNMR Run qNMR (Internal Std: TCNB or Maleic Acid) Dry->qNMR SolventCheck Solvent Peaks Detected? qNMR->SolventCheck CHN Run Combustion Analysis (CHN) SolventCheck->CHN No Fail_Dry FAIL: Trapped Solvent Return to Drying SolventCheck->Fail_Dry Yes (>0.5%) CHN_Check Values within ±0.4%? CHN->CHN_Check Fail_Salt FAIL: Inorganic Contamination Return to Purification CHN_Check->Fail_Salt No (Low C/H/N) Pass CERTIFIED REFERENCE STANDARD (Purity > 99.5%) CHN_Check->Pass Yes Fail_Dry->Dry Fail_Salt->Purify

Figure 1: Decision tree for validating the purity of the reference standard. Note the priority of qNMR solvent checks before CHN analysis to prevent false failures.

Data Analysis & Troubleshooting

When analyzing this compound, specific deviations in Elemental Analysis indicate specific chemical issues.

Table 3: Troubleshooting EA Deviations

ObservationLikely CauseMechanistic ExplanationCorrective Action
Low %C, Low %N Inorganic ContaminationPresence of non-combustible salts (e.g., KF, K₂CO₃) dilutes the organic mass.Perform ash test; Hot filtration required.
High %C, High %H Solvent Trapping (Organic)Trapped Ethyl Acetate or Toluene within the crystal lattice.Run ¹H NMR to identify solvent; grind sample and re-dry.
Low %C, High %H Moisture (H₂O)Nitro groups can hydrogen bond with water; sample is hygroscopic.Dry over P₂O₅ in a desiccator.
High %N Incomplete WashingResidual starting material (1-fluoro-2-nitrobenzene) or DMF solvent.Check HPLC for starting material peaks.
References
  • Godejohann, M., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Mahajan, S., & Singh, I. P. (2013).[7] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry. Wiley Online Library. [Link]

  • Organic Syntheses. "Methyl m-nitrobenzoate." Org.[5][7][8] Syn. Coll. Vol. 1, p.372. (Foundational synthesis reference for nitro-benzoate precursors). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(2-nitrophenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling Methyl 3-(2-nitrophenoxy)benzoate

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. With innovation, however, comes the critical responsibility of ensuring the safety of the researchers and scientists who handle these new compounds. This compound, a compound featuring both a nitroaromatic and a benzoate functional group, requires a diligent and informed approach to laboratory safety.

Understanding the Hazard Profile

This compound's structure suggests a hazard profile influenced by the nitroaromatic group. Nitroaromatic compounds are recognized for their potential toxicity and as environmental hazards.[1][2] Overexposure to substances in this class can lead to health issues, and their injudicious handling can result in environmental contamination.[1][3]

Based on analogous compounds, the primary hazards are expected to include:

  • Skin irritation[4]

  • Serious eye irritation[4]

  • Potential for respiratory irritation[4][5]

  • Harmful if swallowed[4]

The table below summarizes the pertinent hazard classifications for structurally similar compounds, providing a logical basis for our PPE recommendations.

Hazard StatementAssociated Chemical Class/CompoundSource(s)
Harmful if swallowed3-Methyl-2-nitrobenzoic acid[4]
Causes skin irritation3-Methyl-2-nitrobenzoic acid[4]
Causes serious eye irritation3-Methyl-2-nitrobenzoic acid[4]
May cause respiratory irritation3-Methyl-2-nitrobenzoic acid, Methyl 3-nitrobenzoate[4][5]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to mitigate the risks of exposure through inhalation, skin contact, or eye contact.[6]

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldSafety Goggles: Must be worn at all times to protect against splashes. They should conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6] Face Shield: Recommended in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or heating.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile Gloves: Provide suitable protection for incidental contact.[6][9] For prolonged handling or immersion, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[10]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat serves as the primary barrier to protect the skin from accidental spills.[6][9]
Respiratory Protection NIOSH-Approved RespiratorTo be used if handling the compound as a powder outside of a fume hood or if aerosols may be generated.[9] The choice of respirator will depend on the potential concentration and must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8]

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following step-by-step process should be followed:

  • Preparation: Before handling the compound, ensure that the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered. Locate the nearest emergency shower and eyewash station.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves.

  • Handling the Compound: Weigh and transfer the chemical within the fume hood to contain any dust or vapors. Use non-sparking tools.[10]

  • Post-Handling: After use, securely seal the container.[11]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

Below is a diagram illustrating the safe handling workflow.

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Designate & Clear Workspace (Fume Hood) check_safety 2. Locate Emergency Equipment prep_area->check_safety Verify don_coat 3. Don Lab Coat don_eye 4. Don Goggles/Face Shield don_coat->don_eye don_gloves 5. Don Gloves don_eye->don_gloves handle 6. Weigh & Transfer in Fume Hood seal 7. Securely Seal Container handle->seal doff_ppe 8. Doff PPE (Gloves First) wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

Spill and Disposal Protocols

Immediate Spill Response:

In the event of a small spill, the following steps should be taken immediately:

  • Alert personnel in the immediate area.

  • If safe to do so, use an inert absorbent material to contain the spill.

  • Sweep up the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[4][12]

  • Clean the spill area with soap and water.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13] Do not discharge into drains or the environment.[5][13]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of both scientific advancement and personal well-being.

References

  • Benchchem.
  • ResearchGate.
  • Apollo Scientific.
  • MDPI.
  • CSWAB.
  • US EPA. Personal Protective Equipment.
  • Benchchem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Alfa Aesar.
  • Slideshare.
  • TCI Chemicals.
  • NJ.gov.
  • Capot Chemical.
  • TCI Chemicals.
  • Durham Tech.
  • ECHEMI.
  • HSA. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • ChemicalBook.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.